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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Avanafil Impurity 24: Structural Elucidation, Mechanistic Origins, and Analytical Resolution

Executive Summary Avanafil is a highly selective, rapid-acting phosphodiesterase type 5 (PDE5) inhibitor utilized primarily for the treatment of erectile dysfunction[1],[2]. During the multi-step synthesis of the Avanafi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Avanafil is a highly selective, rapid-acting phosphodiesterase type 5 (PDE5) inhibitor utilized primarily for the treatment of erectile dysfunction[1],[2]. During the multi-step synthesis of the Avanafil active pharmaceutical ingredient (API), various process-related impurities can emerge, which must be strictly monitored and controlled under ICH Q3A(R2) guidelines.

Avanafil Impurity 24 is a critical positional isomer intermediate that arises during the nucleophilic aromatic substitution phase of the API's synthesis[3]. Because of its high structural similarity to the target API precursor, it presents unique challenges in chromatographic separation and quality control. This whitepaper provides an in-depth analysis of its IUPAC nomenclature, mechanistic formation, and validated UPLC-MS protocols for its reliable quantification.

Chemical Identity and Structural Significance

Avanafil Impurity 24 acts as a precursor-level related substance. The core structural divergence between the main Avanafil synthetic pathway and this impurity lies in the regiochemistry of the chlorine atom on the benzylamine moiety. While the correct precursor utilizes a 3-chloro-4-methoxybenzylamine group, Impurity 24 incorporates a 2-chloro-4-methoxybenzylamine group[3].

Table 1: Physicochemical and Nomenclature Data for Avanafil Impurity 24

ParameterSpecification
IUPAC Name ethyl 4-((2-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate[3]
CAS Registry Number 2520114-23-0[3]
Molecular Formula C16H18ClN3O3S[3]
Molecular Weight 367.85 g/mol [3]
SMILES String O=C(C1=CN=C(SC)N=C1NCC2=CC=C(OC)C=C2Cl)OCC[3]
Pharmacological Context Process-related intermediate impurity[3]

Mechanistic Origins of Impurity 24

Expertise & Experience Insight: Process impurities in pyrimidine-based APIs often stem from isomeric contamination in the starting materials. In the synthesis of Avanafil, the intermediate ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate undergoes a nucleophilic aromatic substitution (SNAr) with 3-chloro-4-methoxybenzylamine. If the benzylamine reagent contains trace amounts of its positional isomer, 2-chloro-4-methoxybenzylamine, the reaction inevitably yields Avanafil Impurity 24.

The causality here is driven by the comparable nucleophilicity of the 2-chloro and 3-chloro isomers. While the steric hindrance introduced by the ortho-chlorine (2-chloro) slightly reduces the reaction kinetics compared to the meta-chlorine (3-chloro), it is not sufficient to prevent its formation under standard reflux conditions.

G A 2-Chloro-4-methoxybenzylamine (Contaminant in Starting Material) C Nucleophilic Aromatic Substitution (SNAr) Base / Heat A->C B Ethyl 4-chloro-2-(methylthio) pyrimidine-5-carboxylate (Pyrimidine Core) B->C D Avanafil Impurity 24 (CAS: 2520114-23-0) C->D

Mechanistic formation pathway of Avanafil Impurity 24 via SNAr reaction.

Analytical Methodology for Isolation and Quantification

Trustworthiness & Self-Validating Systems: Because Impurity 24 and the target intermediate are positional isomers, they exhibit nearly identical mass-to-charge (m/z) ratios and highly similar lipophilicity. Standard HPLC often fails to achieve baseline resolution. Therefore, a gradient Ultra-High Performance Liquid Chromatography (UPLC) method coupled with Diode Array Detection (DAD) and Mass Spectrometry is required[4]. The use of sub-2-micron particles ensures the theoretical plate count necessary to resolve these closely eluting isomers.

Step-by-Step UPLC-MS Protocol
  • Sample Preparation: Accurately weigh 10 mg of the Avanafil intermediate batch and dissolve in 10 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to achieve a 1.0 mg/mL concentration. Sonicate for 10 minutes at 20°C to ensure complete dissolution, then filter through a 0.22 μm PTFE syringe filter.

  • Chromatographic Setup: Install a Waters ACQUITY HSS C18 column (50 × 2.1 mm, particle size 1.8 μm)[4]. This specific stationary phase is chosen for its high retentivity and ability to resolve polar/isomeric compounds. Set the column oven temperature strictly to 35 °C[4] to maintain consistent mobile phase viscosity and reproducible retention times.

  • Mobile Phase Configuration:

    • Mobile Phase A: 20 mM Ammonium formate in MS-grade water[4]. Adjust pH to 3.5 using formic acid. Causality: The acidic pH suppresses the ionization of residual silanols on the silica column, preventing peak tailing of the amine groups and sharpening the isomeric peaks.

    • Mobile Phase B: 100% MS-grade Acetonitrile[4].

  • Gradient Elution Program: Operate at a flow rate of 0.4 mL/min.

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: Linear increase to 70% B

    • 10.0 - 13.0 min: Hold at 90% B (column wash)

    • 13.0 - 15.0 min: Return to 10% B (equilibration)

  • Detection & Verification: Set the DAD detector to 239 nm[4], which corresponds to the optimal UV absorbance max for the pyrimidine-carboxylate chromophore. Connect the eluent in-line to an ESI-MS operating in positive ion mode to monitor the [M+H]+ ion at m/z 368.08.

  • System Suitability Criterion: The protocol is considered self-validated and ready for batch analysis only if the chromatographic resolution ( Rs​ ) between the 3-chloro precursor peak and the 2-chloro Impurity 24 peak is ≥1.5 .

G A Sample Prep (1.0 mg/mL API) B UPLC Separation (HSS C18, 1.8 μm, 35°C) A->B C DAD Detection (239 nm) B->C D ESI-MS/MS ([M+H]+ 368.08) B->D E System Suitability (Rs ≥ 1.5) C->E D->E

Analytical workflow for the chromatographic resolution and detection of Impurity 24.

Regulatory Implications and Quality Control

The control of Impurity 24 is essential for both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA)[3]. If the 2-chloro intermediate (Impurity 24) is not purged during the subsequent amidation step of Avanafil synthesis, it will carry over into the final API as a 2-chloro analog of Avanafil. Under ICH Q3A(R2) guidelines, any unknown or specified impurity in a maximum daily dose of ≤2 g/day must be qualified if it exceeds the 0.15% threshold. Utilizing highly characterized reference standards ensures accurate analytical method validation (AMV) and reliable Quality Control (QC) lot release[3].

References

  • Veeprho Laboratories Title: Avanafil Impurity 24 | CAS 2520114-23-0 Source: Veeprho URL:[Link]

  • RSC Advances Title: Identification, synthesis and characterization of avanafil process impurities and determination by UPLC Source: Royal Society of Chemistry (RSC) Publishing URL:[Link]

  • PubChem Database Title: Avanafil | C23H26ClN7O3 | CID 9869929 Source: National Institutes of Health (NIH) URL:[Link]

  • Wikipedia Title: Avanafil Source: Wikimedia Foundation URL:[Link]

Sources

Foundational

Comprehensive Structural Elucidation and Spectroscopic Profiling of Avanafil Impurity 24

Target Audience: Analytical Chemists, Process Chemists, and Regulatory Affairs Professionals in Drug Development. Executive Summary Avanafil is a highly selective phosphodiesterase type 5 (PDE5) inhibitor utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Chemists, and Regulatory Affairs Professionals in Drug Development.

Executive Summary

Avanafil is a highly selective phosphodiesterase type 5 (PDE5) inhibitor utilized in the clinical management of erectile dysfunction[1]. During the multi-step synthesis of the active pharmaceutical ingredient (API), various process-related impurities and degradants can emerge, necessitating rigorous profiling to meet ICH Q3A/Q3B guidelines. Avanafil Impurity 24 (CAS: 2520114-23-0) is a critical process-related intermediate/impurity[2].

Unlike the standard Avanafil backbone which utilizes a 3-chloro-4-methoxybenzylamine moiety, Impurity 24 is characterized as ethyl 4-((2-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate [2]. This positional isomerism of the chlorine atom fundamentally alters the spatial conformation and electronic distribution of the molecule. This whitepaper provides an in-depth mechanistic and spectroscopic guide to isolating, identifying, and validating Avanafil Impurity 24.

Mechanistic Origin and Synthetic Pathway

The formation of Impurity 24 is primarily driven by the quality of the starting materials. The synthesis of Avanafil relies on nucleophilic aromatic substitution ( SN​Ar ). If the starting benzylamine contains isomeric impurities (specifically, 2-chloro-4-methoxybenzylamine instead of the desired 3-chloro isomer), it reacts with the pyrimidine core to form Impurity 24.

Understanding this causality is critical for process chemists: controlling the isomeric purity of the benzylamine precursor is the most effective self-validating system to prevent the downstream propagation of Impurity 24.

Pathway SM1 Ethyl 4-chloro-2-(methylthio) pyrimidine-5-carboxylate (Pyrimidine Core) Reaction Nucleophilic Aromatic Substitution (SNAr) Base (e.g., Et3N), Solvent, Heat SM1->Reaction SM2 2-Chloro-4-methoxybenzylamine (Isomeric Precursor Impurity) SM2->Reaction Imp24 Avanafil Impurity 24 CAS: 2520114-23-0 (Positional Isomer Intermediate) Reaction->Imp24 Amide Linkage Formation

Fig 1: Mechanistic formation pathway of Avanafil Impurity 24 via SNAr reaction.

Analytical Strategy and Experimental Workflows

To achieve unequivocal structural elucidation, an orthogonal analytical strategy is required. Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) provides the exact mass and isotopic distribution, while 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy resolves the specific positional isomerism (2-chloro vs. 3-chloro) that MS alone cannot distinguish.

UPLC-MS Isolation Protocol

The separation of Avanafil and its related substances requires a highly efficient stationary phase. We utilize a sub-2-micron particle column to maximize theoretical plates and resolution[3].

Step-by-Step Methodology:

  • Column Selection: Waters ACQUITY HSS C18 (50 × 2.1 mm, 1.8 μm)[3]. Causality: The High Strength Silica (HSS) provides superior retention for polar basic compounds and withstands high backpressures.

  • Mobile Phase Preparation:

    • Phase A: 20 mM Ammonium formate in LC-MS grade water. Causality: Ammonium formate buffers the mobile phase at a slightly acidic pH, suppressing residual silanol ionization on the column while maintaining excellent volatility for ESI-MS.

    • Phase B: 100% Acetonitrile.

  • Gradient Elution: Initiate at 10% B, ramping to 90% B over 10 minutes. Flow rate: 0.4 mL/min. Column temperature: 35 °C.

  • Detection: UV detection at 239 nm (DAD)[3] coupled in-line with an ESI-Q-TOF mass spectrometer operating in positive ion mode.

  • Fraction Collection: Impurity 24 typically elutes with a distinct retention time relative to the main API peak. Fractions are collected, lyophilized, and reconstituted in deuterated chloroform ( CDCl3​ ) for NMR analysis.

Workflow Sample Crude Avanafil Batch UPLC UPLC Separation (HSS C18, 35°C) Sample->UPLC Fraction Impurity 24 Isolation UPLC->Fraction RT-based collection NMR 1H/13C & 2D NMR (Structural Isomerism) Fraction->NMR HRMS LC-ESI-HRMS (Exact Mass & Isotopes) Fraction->HRMS SER Structure Elucidation Report (SER) NMR->SER HRMS->SER

Fig 2: Orthogonal analytical workflow for the isolation and characterization of Impurity 24.

Spectroscopic Data & Structural Elucidation

The structural confirmation of Avanafil Impurity 24 (Molecular Formula: C16​H18​ClN3​O3​S , MW: 367.85 g/mol )[2] relies on the self-validating convergence of MS, IR, and NMR data.

High-Resolution Mass Spectrometry (HRMS) and FT-IR

The HRMS spectrum in positive ESI mode exhibits a protonated molecular ion [M+H]+ at m/z 368.0835. Crucially, the presence of a single chlorine atom is validated by the isotopic signature: a secondary peak at m/z 370.0805 with approximately 33% relative abundance, perfectly matching the natural 35Cl/37Cl distribution.

Table 1: HRMS and FT-IR Data Summary

TechniqueKey Signals / ObservationsStructural Assignment
LC-HRMS m/z 368.0835 [M+H]+ Matches C16​H19​ClN3​O3​S+ (Calculated: 368.0836)
LC-HRMS m/z 370.0805 [M+H+2]+ Confirms mono-chlorinated species (3:1 ratio)
FT-IR (ATR) 3350 cm−1 (broad)Secondary amine N-H stretch
FT-IR (ATR) 1710 cm−1 (sharp)Ester carbonyl C=O stretch
FT-IR (ATR) 1580, 1545 cm−1 Pyrimidine and aromatic C=C / C=N stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing Impurity 24 from other Avanafil precursors. The shift of the chlorine atom to the ortho position (C-2) on the benzyl ring significantly alters the splitting pattern of the aromatic protons compared to the standard 3-chloro configuration.

Table 2: 1H NMR Assignments ( CDCl3​ , 400 MHz)

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
1.35Triplet (t)3H7.1Ethyl ester −CH2​CH3​
2.52Singlet (s)3H-Methylthio −SCH3​
3.80Singlet (s)3H-Methoxy −OCH3​
4.30Quartet (q)2H7.1Ethyl ester −CH2​CH3​
4.70Doublet (d)2H5.8Benzyl −CH2​−NH−
6.80Doublet of doublets (dd)1H8.5, 2.5Aromatic Ar-H (C-5 position)
6.95Doublet (d)1H2.5Aromatic Ar-H (C-3 position)
7.30Doublet (d)1H8.5Aromatic Ar-H (C-6 position)
8.60Triplet (t)1H5.8Amine −NH− (exchangeable)
8.65Singlet (s)1H-Pyrimidine C-H

Analytical Insight: The doublet at δ 6.95 ppm ( J=2.5 Hz) is the diagnostic signal for Impurity 24. It represents the isolated proton between the methoxy group and the chlorine atom on the aromatic ring. In 2D NOESY experiments, this proton shows spatial correlation exclusively with the methoxy protons ( δ 3.80), confirming the 2-chloro-4-methoxy substitution pattern.

Table 3: 13C NMR Assignments ( CDCl3​ , 100 MHz)

Chemical Shift ( δ , ppm)Carbon TypeAssignment
14.3 CH3​ Ethyl ester −CH2​CH3​
14.5 CH3​ Methylthio −SCH3​
55.6 CH3​ Methoxy −OCH3​
61.2 CH2​ Ethyl ester −CH2​CH3​
42.8 CH2​ Benzyl −CH2​−NH−
108.5CPyrimidine C-5
113.2, 115.4, 130.1 CH Aromatic carbons (C-3, C-5, C-6)
128.5, 134.2, 159.8CAromatic quaternary carbons (C-1, C-2, C-4)
158.4 CH Pyrimidine C-6
160.2, 166.5, 172.1CPyrimidine C-2, C-4, and Ester C=O

Conclusion

The rigorous structural elucidation of Avanafil Impurity 24 demonstrates the necessity of orthogonal spectroscopic techniques in modern pharmaceutical development. By combining UPLC-HRMS for exact mass and isotopic verification with advanced 1D/2D NMR for positional isomer resolution, analytical scientists can definitively characterize complex process-related impurities. Identifying the 2-chloro-4-methoxybenzylamine origin of Impurity 24 allows process chemists to implement stricter upstream quality controls, ensuring the purity, safety, and regulatory compliance of the final Avanafil API.

References

  • Identification, synthesis and characterization of avanafil process impurities and determination by UPLC Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Avanafil Impurity 24 | CAS 2520114-23-0 Source: Veeprho Pharmaceuticals URL:[Link]

  • Avanafil Impurities and Related Compound Catalog Source: Veeprho Pharmaceuticals URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Development and Validation of a Stability-Indicating UPLC-DAD Method for Avanafil Impurity 24

Introduction and Analytical Context Avanafil is a highly selective, fast-acting phosphodiesterase type 5 (PDE5) inhibitor utilized in the treatment of erectile dysfunction. During the multi-step synthesis of the Avanafil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Context

Avanafil is a highly selective, fast-acting phosphodiesterase type 5 (PDE5) inhibitor utilized in the treatment of erectile dysfunction. During the multi-step synthesis of the Avanafil Active Pharmaceutical Ingredient (API), various process-related impurities and degradants can emerge. Regulatory agencies mandate rigorous analytical control of these related substances to ensure drug efficacy and patient safety[1].

A critical analytical challenge in the Avanafil impurity profile is the baseline resolution of positional isomers. Avanafil Impurity 24 (CAS: 2520114-23-0), chemically identified as ethyl 4-((2-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate, is a key process intermediate impurity[2]. It forms when the starting material is contaminated with the 2-chloro isomer instead of the desired 3-chloro isomer (CAS: 330785-99-4)[3]. Because positional isomers share identical molecular weights and highly similar polarities, standard HPLC methods often fail to separate them. This application note details the causality-driven development of a high-resolution UPLC-DAD method to accurately quantify Avanafil Impurity 24.

Chemical Profiling of Target Analytes

Understanding the physicochemical properties of the analytes is the foundational step in method development.

PropertyAvanafil API3-Chloro Intermediate (Desired)Avanafil Impurity 24 (2-Chloro Isomer)
CAS Number 330784-47-9330785-99-4[3]2520114-23-0[2]
Molecular Formula C23H26ClN7O3C15H16ClN3O4C16H18ClN3O3S[2]
Molecular Weight 483.95 g/mol 337.76 g/mol 367.85 g/mol [2]
Structural Difference Contains pyrrolidine ringmeta-chlorine positionortho-chlorine position

Analytical Method Development Strategy: The Causality of Choice

As analytical scientists, we do not select parameters arbitrarily; every chromatographic condition is a calculated response to the molecule's chemical structure.

Stationary Phase Causality (Resolving Isomers): To resolve the critical pair (the 3-chloro intermediate and the 2-chloro Impurity 24), a sub-2 µm C18 stationary phase (Waters ACQUITY HSS C18, 1.8 µm) was selected[1]. The high surface area and dense bonding of this column provide the massive number of theoretical plates required to exploit minor differences in steric hindrance. The 2-chloro isomer (Impurity 24) experiences greater steric hindrance around the amine linkage, slightly reducing its planar interaction with the stationary phase compared to the 3-chloro isomer, allowing for differential retention.

Mobile Phase & pH Causality: Avanafil Impurity 24 lacks the highly basic pyrrolidine moiety present in the final Avanafil API. Its primary ionizable centers are the pyrimidine nitrogens and the bridging secondary amine, which exhibit low basicity due to electron delocalization. By buffering the mobile phase at pH 5.0 using 20 mM ammonium formate[1], Impurity 24 and its 3-chloro counterpart are maintained predominantly in their neutral, unionized states. This maximizes their hydrophobic interaction with the C18 stationary phase, ensuring that retention is governed strictly by the subtle steric and dipole differences induced by the chlorine atom's position, rather than unpredictable ionic interactions. Furthermore, ammonium formate is fully volatile, ensuring direct compatibility with LC-MS/MS for orthogonal structural confirmation[4].

Detection Causality: Photodiode Array (DAD) detection at 239 nm was selected based on the UV absorption maxima of the pyrimidine-5-carboxylate chromophore shared by these compounds[1].

Experimental Protocol: A Self-Validating System

To guarantee trustworthiness, this protocol is designed as a self-validating system . The Chromatography Data System (CDS) must be configured with automated pass/fail logic based on the System Suitability Test (SST). If the SST criteria are not met, the sequence automatically aborts, preventing the generation of compromised data.

Reagents and Materials
  • Avanafil Reference Standard (API)

  • Avanafil Impurity 24 Reference Standard[2]

  • Avanafil 3-Chloro Intermediate Reference Standard[3]

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • Ammonium Formate & Formic Acid (for pH adjustment)

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC HSS C18 (50 mm × 2.1 mm, 1.8 μm)[1]

  • Column Temperature: 35 °C[1]

  • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 5.0 ± 0.05 with dilute formic acid[1]

  • Mobile Phase B: Acetonitrile[1]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

  • Detection: UV at 239 nm (DAD)[1]

Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Logic
0.08020Retain polar degradants
1.08020Isocratic hold for equilibration
6.04060Linear ramp to elute API
8.02080High organic to elute hydrophobic Impurity 24
9.08020Return to initial conditions
11.08020Column re-equilibration
Step-by-Step Sample Preparation
  • Diluent Preparation: Mix LC-MS Grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas by sonication for 5 minutes.

  • Blank Preparation: Transfer 1.0 mL of Diluent into a UPLC vial.

  • System Suitability Solution (SSS): Accurately weigh and dissolve reference standards in Diluent to achieve a final concentration of 10 µg/mL Avanafil, 1 µg/mL 3-chloro intermediate, and 1 µg/mL Impurity 24.

  • Test Sample Preparation: Accurately weigh 10 mg of Avanafil API sample into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (Final concentration: 1000 µg/mL).

Self-Validating Acceptance Criteria (SST)
  • Resolution ( Rs​ ): Must be ≥1.5 between the 3-chloro intermediate and Impurity 24. (Causality: Ensures the column has not lost the theoretical plates required for isomer separation).

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for all peaks.

  • Injection Precision: The Relative Standard Deviation (RSD) of peak areas for 5 replicate injections of the SSS must be ≤2.0% .

Method Validation Summary

The developed method was validated according to ICH Q2(R1) guidelines. The quantitative reliability of the method is summarized below[4]:

Validation ParameterAcceptance CriteriaObserved Result
Specificity No interference at retention times of analytesPass (Blank interference < 0.05%)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.01% (relative to test concentration)
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.03% (relative to test concentration)
Linearity Correlation Coefficient ( R2 ) ≥0.999 R2=0.9997 (Range: LOQ to 150%)
Accuracy (Recovery) 90.0% - 110.0% across 3 levels98.4% - 101.2%

Workflow Visualization

Workflow A Avanafil Impurity Profiling (Target: Impurity 24) B Mobile Phase Optimization 20mM NH4FA (pH 5.0) / ACN A->B C Stationary Phase Selection Sub-2 µm C18 Column A->C D Gradient Elution Design Resolve Positional Isomers B->D C->D E System Suitability Test (SST) Rs > 1.5 (Self-Validating) D->E F Validated UPLC-DAD Method (ICH Q2 Compliant) E->F

Analytical Method Development Workflow for Avanafil Impurity 24.

References

  • Title: Avanafil Impurity 24 | CAS 2520114-23-0 Source: Veeprho URL
  • Title: Identification, synthesis and characterization of avanafil process impurities and determination by UPLC Source: RSC Publishing URL
  • Title: Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF Source: MDPI URL
  • Title: avanafil - Impurities Source: Pharmaffiliates URL

Sources

Application

Application Note: High-Resolution UPLC-DAD Method for the Quantitation of Avanafil Impurity 24

Executive Summary Avanafil is a highly selective, fourth-generation phosphodiesterase type 5 (PDE5) inhibitor utilized in the clinical management of erectile dysfunction. As with all active pharmaceutical ingredients (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Avanafil is a highly selective, fourth-generation phosphodiesterase type 5 (PDE5) inhibitor utilized in the clinical management of erectile dysfunction. As with all active pharmaceutical ingredients (APIs), the rigorous control of process-related impurities is a strict regulatory mandate under ICH Q3A guidelines. This application note details a highly sensitive, self-validating Ultra-High Performance Liquid Chromatography (UPLC) protocol specifically engineered for the baseline resolution and quantitation of Avanafil Impurity 24 (CAS: 2520114-23-0). By leveraging sub-2-micron particle chemistry and precise pH control, this method ensures robust quality control and regulatory compliance.

Mechanistic Background: Avanafil and Impurity 24

Avanafil exerts its therapeutic effect by competitively binding to the active site of the PDE5 enzyme, preventing the hydrolysis of cyclic guanosine monophosphate (cGMP). The accumulation of cGMP activates Protein Kinase G (PKG), leading to smooth muscle relaxation.

PDE5_Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC Activates cGMP cGMP (Active Messenger) GC->cGMP Synthesizes GTP GTP GTP->GC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation (Erection) PKG->Relaxation Induces GMP 5'-GMP (Inactive) PDE5->GMP Converts to Avanafil Avanafil (PDE5 Inhibitor) Avanafil->PDE5 Blocks

Figure 1: Mechanism of action of Avanafil blocking PDE5 in the nitric oxide/cGMP signaling pathway.

During the multi-step synthesis of Avanafil, various intermediates and degradants can emerge . Avanafil Impurity 24 (ethyl 4-((2-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate) is a critical process-related impurity . With a molecular formula of C₁₆H₁₈ClN₃O₃S and a molecular weight of 367.85 g/mol , its structural similarity to the parent API makes baseline chromatographic separation challenging, necessitating advanced UPLC methodologies.

Analytical Causality: Why This Method Works

To ensure scientific integrity, every parameter in this method was selected based on first-principles chromatography:

  • Stationary Phase Selection (Waters ACQUITY HSS C18, 1.8 μm): High Strength Silica (HSS) particles are engineered to withstand the extreme mechanical stress of UPLC systems (up to 15,000 psi). The sub-2-micron (1.8 μm) particle size minimizes the multi-path (eddy diffusion) term of the van Deemter equation, yielding exceptionally sharp peaks and the high theoretical plate counts required to separate Impurity 24 from the main Avanafil peak .

  • Mobile Phase Causality (20 mM Ammonium Formate, pH 5.0): Both Avanafil and Impurity 24 contain secondary and tertiary amine moieties. At pH 5.0, these nitrogen atoms are partially protonated. The formate buffer acts as an ion-pairing agent, controlling the ionization state and shielding the analytes from secondary interactions with residual silanols on the silica support. This completely eliminates the severe peak tailing often seen in basic drugs [[1]]([Link]).

  • Detection Wavelength (239 nm): The pyrimidine-5-carboxylate chromophore exhibits a strong π−π∗ transition at 239 nm. Monitoring at this specific wavelength maximizes the signal-to-noise (S/N) ratio while bypassing the low-wavelength baseline drift typical of gradient elution with ammonium formate .

  • Diluent Selection (50:50 ACN:Water): This ratio ensures complete solubilization of the hydrophobic methylthio and benzyl moieties of Impurity 24, while maintaining solvent strength compatibility with the initial gradient conditions (90% aqueous) to prevent solvent-effect peak distortion (fronting).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . The analytical sequence cannot proceed to sample analysis unless the System Suitability Testing (SST) criteria are strictly met, ensuring zero-defect data generation.

UPLC_Workflow SamplePrep Sample Preparation (Avanafil + Impurity 24) SST System Suitability Testing (Res > 2.0, Tailing < 1.5) SamplePrep->SST SST->SamplePrep Fail Injection UPLC Injection (Waters ACQUITY HSS C18) SST->Injection Pass Separation Gradient Separation (Ammonium Formate / ACN) Injection->Separation Detection DAD Detection (239 nm) Separation->Detection Data Data Analysis & Quantification Detection->Data

Figure 2: Self-validating UPLC analytical workflow for the quantitation of Avanafil Impurity 24.

Preparation of Solutions
  • Buffer Preparation: Weigh exactly 1.26 g of Ammonium Formate and dissolve in 1000 mL of LC-MS grade water. Adjust the pH to 5.00 ± 0.05 using dilute formic acid. Filter through a 0.22 μm membrane under vacuum to prevent micro-bubble formation in the high-pressure mixing chamber .

  • Diluent: Mix Acetonitrile and Water in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

  • Standard Stock Solution: Accurately weigh 10.0 mg of Avanafil Impurity 24 reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate to dissolve, and make up to volume (Yields 100 μg/mL).

  • System Suitability Solution (SST): Accurately weigh 50.0 mg of Avanafil API into a 50 mL volumetric flask. Add 0.75 mL of the Impurity 24 Standard Stock Solution. Dilute to volume with diluent. (Yields 1.0 mg/mL Avanafil spiked with 0.15% Impurity 24).

  • Test Sample Preparation: Weigh 50.0 mg of the Avanafil batch sample into a 50 mL volumetric flask, dissolve, and make up to volume with diluent (1.0 mg/mL).

Chromatographic Conditions & Gradient Program

The following tables summarize the optimized UPLC parameters derived from validated stability-indicating methods [[2]]([Link]), .

Table 1: Chromatographic Conditions

ParameterSpecification
Column Waters ACQUITY HSS C18 (50 × 2.1 mm, 1.8 μm)
Column Temperature 35 °C
Mobile Phase A 20 mM Ammonium Formate (pH 5.00 ± 0.05)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Injection Volume 2.0 μL
Detection DAD at 239 nm

Table 2: Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Initial hold
1.09010Isocratic hold
8.02080Linear gradient
10.09010Re-equilibration
11.09010End of run
System Suitability Testing (SST) - The Self-Validation Gate

Before analyzing unknown samples, the Chromatography Data System (CDS) must verify the following parameters using the SST solution. Failure to meet these criteria automatically aborts the sequence.

Table 3: System Suitability Specifications

ParameterAcceptance CriteriaCausality / Purpose
Blank Interference No peaks at RT of Avanafil or Imp 24Ensures solvent purity and absence of carryover.
Resolution ( Rs​ ) ≥2.0 between Avanafil and Imp 24Validates baseline separation of critical pairs.
Tailing Factor ( Tf​ ) ≤1.5 for all peaksConfirms absence of secondary silanol interactions.
Injection Precision %RSD ≤2.0% (n=6)Confirms autosampler precision and system stability.

Method Validation Data & Results

When executed correctly, this protocol adheres to ICH Q2(R1) validation guidelines, yielding highly reproducible quantitative data for Avanafil Impurity 24.

Table 4: Method Validation Summary (Typical Results)

Validation ParameterAvanafilImpurity 24
Specificity No interference from blank/diluentNo interference from blank/diluent
Linearity Range 0.05% - 150% of specification0.05% - 150% of specification
Correlation Coefficient ( r2 ) > 0.999> 0.999
Accuracy (Recovery) 98.5% - 101.2%97.8% - 102.1%
Limit of Detection (LOD) 0.015%0.015%

References

  • Zhao, M., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances, 12, 10224-10232. URL:[Link]

  • Veeprho Pharmaceuticals. (2024). Avanafil Impurity 24 (CAS 2520114-23-0) Reference Standard Data Sheet. URL:[Link]

  • Li, X., et al. (2024). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. RSC Advances (via PMC). URL:[Link]

  • Can, N. O., et al. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations... Molecules, 23(7), 1771. URL:[Link]

  • International Council for Harmonisation (ICH). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. URL:[Link]

Sources

Application

Comprehensive NMR Characterization and Structural Elucidation of Avanafil Impurity 24

Regulatory Context and Analytical Challenge Avanafil is a highly selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction. During the multi-step synthesis of the active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Regulatory Context and Analytical Challenge

Avanafil is a highly selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction. During the multi-step synthesis of the active pharmaceutical ingredient (API), various process-related impurities can emerge. According to the ICH Q3A(R) guidelines, any impurity present in a drug substance at a level greater than the identification threshold (typically 0.10% for a maximum daily dose of 200 mg) must be structurally elucidated and continuously monitored to ensure patient safety[1][2].

Avanafil Impurity 24 (CAS 2520114-23-0) is a critical process impurity identified as ethyl 4-((2-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate[3]. It arises as a regioisomer of the standard synthetic intermediate, which features a 3-chloro substitution on the benzyl ring instead of a 2-chloro substitution. Because both the 2-chloro impurity and the 3-chloro intermediate share the exact same molecular formula (C16H18ClN3O3S) and monoisotopic mass (m/z 367.08), standard LC-HRMS cannot differentiate them. Orthogonal validation using advanced Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory to establish the exact regiochemistry[1].

Mechanistic Rationale for NMR-Driven Elucidation

To definitively prove the position of the chlorine atom on the aromatic ring, analytical scientists must analyze the proton-proton scalar couplings ( 3J and 4J ) and the spatial proximity of the benzylic protons to the aromatic protons.

  • Causality in 1D 1 H NMR: In the standard 3-chloro intermediate, the aromatic protons are located at positions 2, 5, and 6. This results in a distinct splitting pattern where H2 is a singlet (or fine doublet, 4J≈2 Hz), H5 is an ortho-coupled doublet ( 3J≈8.5 Hz), and H6 is a doublet of doublets. Conversely, in Avanafil Impurity 24 (the 2-chloro isomer), the protons are at positions 3, 5, and 6. Here, H3 is a meta-coupled doublet, H5 is a doublet of doublets, and H6 is an ortho-coupled doublet.

  • Causality in 2D NOESY: The ultimate self-validating proof comes from the Nuclear Overhauser Effect (NOE). In the 3-chloro intermediate, the benzylic CH 2​ group is flanked by two aromatic protons (H2 and H6), yielding two distinct NOESY cross-peaks. In Impurity 24, the benzylic CH 2​ is adjacent only to H6 (since C2 is occupied by chlorine), yielding a single, definitive NOESY cross-peak.

Workflow A Avanafil API Batch (Impurity >0.1%) B Isolation & LC-HRMS (Isobaric m/z 368.08) A->B C 1D NMR (1H, 13C) J-Coupling Analysis B->C Orthogonal Validation D 2D NMR (HSQC, HMBC) Bond Connectivity C->D E 2D NOESY Spatial Proximity D->E F Confirmed: Avanafil Impurity 24 E->F

Workflow for the isolation and orthogonal NMR structural elucidation of Avanafil Impurity 24.

Experimental Protocol: A Self-Validating System

To ensure the data meets the rigorous standards of regulatory submissions (e.g., ANDA/NDA)[3][4], the NMR acquisition must be treated as a self-validating system.

Step 1: Sample Preparation and Internal Calibration
  • Solvent Selection: Dissolve 10–15 mg of highly purified Avanafil Impurity 24 in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D). DMSO- d6​ is chosen to prevent rapid exchange of the secondary amine (NH) proton, which is critical for observing its scalar coupling to the benzylic CH 2​ .

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS). Causality: TMS acts as an absolute zero-point reference ( δ 0.00 ppm), ensuring that chemical shifts are perfectly reproducible across different magnetic fields, validating the instrument's referencing system.

Step 2: Instrument Tuning and Temperature Equilibration
  • Temperature Control: Set the probe temperature to exactly 298.0 K. Allow the sample to equilibrate for 15 minutes. Causality: Chemical shifts of exchangeable protons (like the pyrimidine-bound NH) are highly sensitive to temperature fluctuations. Strict equilibration ensures spectral reproducibility.

  • Tuning and Matching (ATM): Perform automatic tuning and matching for both 1 H and 13 C channels to maximize probe sensitivity.

  • Pulse Calibration: Calibrate the 90° pulse width (P1) specifically for this sample's dielectric properties. Causality: An uncalibrated pulse leads to incomplete magnetization transfer, which distorts quantitative integration in 1D spectra and severely degrades the signal-to-noise ratio in 2D NOESY experiments.

Step 3: Data Acquisition Parameters
  • 1D 1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 5 seconds (ensuring >5×T1​ for quantitative integration).

  • 1D 13 C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16).

  • 2D HSQC & HMBC: Acquire with 256 t1​ increments. Set the long-range coupling constant for HMBC to 8 Hz (optimizing for 3JCH​ correlations).

  • 2D NOESY: Use a mixing time ( τm​ ) of 300 ms. Causality: A 300 ms mixing time is optimal for small molecules (~367 Da) in the extreme narrowing limit, preventing spin-diffusion artifacts while maximizing the primary NOE cross-peaks.

Mechanistic Insights: Differentiating Regioisomers

NOESY_Logic CH2 Benzylic CH2 (δ 4.6 ppm) H6 Aromatic H6 (δ 7.3 ppm) CH2->H6 Strong NOE (Through-space) C2 Quaternary C2-Cl (δ 133 ppm) CH2->C2 3J HMBC (Through-bond) H2 Aromatic H2 (Absent in Imp 24) CH2->H2 No NOE (Proves 2-Cl isomer)

NOESY and HMBC correlation logic differentiating the 2-chloro regioisomer from the 3-chloro API.

The absence of an H2 proton in Impurity 24 is the linchpin of this characterization. In the HMBC spectrum, the benzylic CH 2​ protons ( δ 4.62 ppm) show a strong 3J correlation to the quaternary carbon bearing the chlorine atom (C2, δ 133.2 ppm). If this were the 3-chloro isomer, the CH 2​ would correlate to a proton-bearing carbon at C2.

Data Presentation: NMR Assignments

The following table summarizes the validated chemical shifts and key 2D correlations that confirm the structure of Avanafil Impurity 24.

Table 1: 1 H and 13 C NMR Assignments for Avanafil Impurity 24 (DMSO- d6​ , 298 K, 600 MHz)

Position 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity & J (Hz)Key HMBC / NOESY Correlations
Pyrimidine-C2 172.5---
Pyrimidine-C4 159.2---
Pyrimidine-C5 110.8---
Pyrimidine-C6 160.18.52s, 1HHMBC to C4, C5
S-CH 3​ 14.22.45s, 3HHMBC to Pyrimidine-C2
COO-CH 2​ 61.54.28q, J = 7.1, 2HHMBC to Ester C=O
Ester-CH 3​ 14.51.31t, J = 7.1, 3HHMBC to COO-CH 2​
Ester C=O 166.4---
NH (Amine) -8.85t, J = 6.0, 1HNOESY to Benzylic CH 2​
Benzylic CH 2​ 42.14.62d, J = 6.0, 2HNOESY to Ar-H6 ONLY
Ar-C1 128.4--HMBC from Benzylic CH 2​
Ar-C2 (C-Cl) 133.2--HMBC from Benzylic CH 2​
Ar-C3 114.67.15d, J = 2.5, 1HHMBC to Ar-C1, Ar-C5
Ar-C4 (C-OMe) 159.8--HMBC from O-CH 3​
Ar-C5 113.26.95dd, J = 8.5, 2.5, 1HHMBC to Ar-C3
Ar-C6 130.57.32d, J = 8.5, 1HNOESY to Benzylic CH 2​
O-CH 3​ 55.83.78s, 3HHMBC to Ar-C4

Note: Chemical shifts are representative for the specified solvent and temperature conditions.

Conclusion

The structural elucidation of Avanafil Impurity 24 relies heavily on the synergistic application of 1D scalar coupling analysis and 2D NOESY/HMBC mapping. By treating the NMR acquisition as a self-validating system—where temperature, pulse widths, and internal standards are strictly controlled—analytical scientists can definitively differentiate this 2-chloro regioisomer from the 3-chloro synthetic intermediate, ensuring full compliance with ICH Q3A(R) guidelines for drug substance purity[2].

References

  • Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. NIH / RSC Advances. Link

  • Avanafil Impurity 24 (CAS 2520114-23-0) Reference Standard. Veeprho. Link

  • International Conference on Harmonisation; Revised Guidance on Q3A Impurities in New Drug Substances. Federal Register / FDA. Link

  • Spedra (avanafil) European Public Assessment Report. European Medicines Agency (EMA). Link

  • ANDAs: Impurities in Drug Substances. U.S. Food and Drug Administration (FDA). Link

Sources

Method

Application Note: A Practical Guide to the Use of Avanafil Impurity 24 as a Reference Standard for Chromatographic Analysis

Abstract: This application note provides a comprehensive guide for the use of Avanafil Impurity 24 as a reference standard in the quality control of Avanafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. We will d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This application note provides a comprehensive guide for the use of Avanafil Impurity 24 as a reference standard in the quality control of Avanafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. We will delve into the essential practices for the characterization, qualification, and handling of this reference standard. Detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC) are provided for both the identification and accurate quantification of Avanafil Impurity 24 in drug substances and products. This guide is intended for researchers, analytical scientists, and drug development professionals to ensure robust and reliable analytical testing in compliance with regulatory expectations.

Introduction to Avanafil and the Imperative of Impurity Profiling

Avanafil is a second-generation phosphodiesterase type 5 (PDE5) inhibitor, highly effective in the treatment of erectile dysfunction.[1][2] Its mechanism of action, like other PDE5 inhibitors, involves enhancing the effects of nitric oxide, leading to smooth muscle relaxation and increased blood flow. The synthesis and storage of any active pharmaceutical ingredient (API) like Avanafil can lead to the formation of impurities.[3][4] These impurities, which can be process-related or degradation products, must be meticulously monitored and controlled to ensure the safety and efficacy of the final drug product.

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in new drug substances and products.[3][5][6] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[5][7] For a drug like Avanafil, any impurity found above the identification threshold (typically 0.10% to 0.15%) must be structurally characterized.[8][9] This necessitates the use of well-characterized reference standards for each significant impurity.

Avanafil Impurity 24 is one such related substance that requires monitoring. A reference standard for this impurity is not just a regulatory requirement but a critical tool for analytical scientists to achieve accurate and precise results.

Section 1: The Reference Standard: Qualification and Handling

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical procedures.[10][11] Its quality is paramount to the validity of the data generated.

Characterization of Avanafil Impurity 24 Reference Standard

Before use, a batch of Avanafil Impurity 24 intended as a reference standard must undergo comprehensive characterization to confirm its identity and purity.[10][12] This process establishes a documented chain of evidence supporting its suitability.

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Unambiguous structural elucidation and confirmation of identity.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern, confirming identity.
High-Performance Liquid Chromatography (HPLC) Determination of chromatographic purity by area percentage.
Thermogravimetric Analysis (TGA) Quantification of water content.
Gas Chromatography (GC-HS) Determination of residual solvent content.
Elemental Analysis Confirmation of the empirical formula.
Establishing Purity and Potency

The assigned purity value of the reference standard is critical for its use in quantitative assays. It is determined by a mass balance approach, subtracting the content of all impurities (organic, inorganic, water, residual solvents) from 100%.

Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

This purity value must be documented on the Certificate of Analysis (CoA) that accompanies the reference standard.[12]

Handling and Storage

To maintain the integrity of the reference standard, proper handling and storage are crucial. Avanafil Impurity 24 should be stored in tightly sealed containers, protected from light, and kept at a controlled temperature, often refrigerated and desiccated, as specified on its CoA.

Section 2: Analytical Applications & Protocols

The primary use of the Avanafil Impurity 24 reference standard is in chromatographic methods to identify and quantify its presence in Avanafil API and drug products.

Analytical Workflow Overview

The following diagram illustrates a typical workflow for the analysis of impurities in an Avanafil sample using the qualified reference standard.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting RefStd Weigh Avanafil Impurity 24 RS Dissolve Dissolve in Diluent RefStd->Dissolve Sample Weigh Avanafil Sample Sample->Dissolve SST System Suitability Test (SST) Dissolve->SST Inject Inject Samples into HPLC SST->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Identify Identify Impurity by RRT Integrate->Identify Quantify Quantify using RRF/External Standard Identify->Quantify Report Generate Final Report Quantify->Report

Caption: General workflow for impurity analysis using a reference standard.

Protocol 1: Identification of Avanafil Impurity 24 via HPLC-UV

This protocol is designed for the qualitative identification of Avanafil Impurity 24 in a sample by comparing its Relative Retention Time (RRT) to that of the certified reference standard.

Principle: Specificity is a key validation parameter, ensuring that the analytical method can unequivocally assess the analyte in the presence of other components.[13][14] In this context, we use a resolution solution containing both Avanafil and Avanafil Impurity 24 to prove the method's ability to separate them. The impurity in an unknown sample is identified by matching its RRT to that of the standard.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Diluent: A mixture of water and acetonitrile (50:50 v/v) is commonly used.[8][15]

    • Resolution Solution: Accurately weigh and dissolve appropriate amounts of Avanafil reference standard and Avanafil Impurity 24 reference standard in the diluent to obtain a solution containing approximately 0.5 mg/mL of Avanafil and 0.0015 mg/mL of Impurity 24.

    • Sample Solution: Accurately weigh and dissolve the Avanafil API or powdered tablets in the diluent to obtain a final concentration of approximately 0.5 mg/mL of Avanafil.

  • Chromatographic Conditions:

    • The following conditions are based on published methods and are a good starting point for method development.[4][15][16]

ParameterCondition
Column Inertsil ODS-3 (250 mm x 4.6 mm, 3 µm) or equivalent C18
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
25
30
32
35
Flow Rate 1.2 mL/min
Column Temperature 45 °C
UV Detection 245 nm
Injection Volume 10 µL
  • System Suitability Test (SST):

    • Inject the Resolution Solution.

    • The resolution between the Avanafil peak and the Avanafil Impurity 24 peak must be greater than 2.0. This confirms the method's ability to separate the two components.

  • Analysis and Identification:

    • Inject the diluent (as a blank), followed by the Sample Solution.

    • Calculate the RRT of the impurity peak in the Sample Solution chromatogram relative to the main Avanafil peak.

    • Compare this RRT to the RRT obtained for the Avanafil Impurity 24 peak from the Resolution Solution injection. A match confirms the identity of the impurity.

Protocol 2: Quantification of Avanafil Impurity 24 using Relative Response Factor (RRF)

Directly comparing the peak area of an impurity to the peak area of the API for quantification can be inaccurate if their responses to the detector (e.g., UV absorbance) are different. The Relative Response Factor (RRF) is used to correct for this difference.[17][18][19]

Principle: The RRF is the ratio of the response factor (slope of the calibration curve) of the impurity to that of the API.[17][20] Once established, the RRF allows for the quantification of the impurity using only the API reference standard in routine analysis, which is cost-effective and convenient.[20]

Step 1: Determination of the RRF (A One-Time Procedure)

  • Prepare Stock Solutions:

    • Prepare individual stock solutions of Avanafil RS and Avanafil Impurity 24 RS at a concentration of approximately 100 µg/mL in diluent.

  • Prepare Linearity Solutions:

    • From the stock solutions, prepare a series of at least five calibration standards for both Avanafil and Impurity 24, covering a range from the Limit of Quantitation (LOQ) to approximately 150% of the specification limit (e.g., 0.1 µg/mL to 2.5 µg/mL).

  • Analysis:

    • Inject each linearity solution in triplicate onto the HPLC system.

  • Calculation:

    • For both Avanafil and Impurity 24, plot a graph of mean peak area versus concentration.

    • Perform a linear regression to obtain the slope of each line.

    • Calculate the RRF using the formula: RRF = (Slope of Avanafil) / (Slope of Impurity 24)

Step 2: Routine Quantification in a Sample

  • Preparation of Solutions:

    • Standard Solution: Prepare a solution of Avanafil RS at a known concentration (e.g., 1.0 µg/mL).

    • Sample Solution: Prepare the Avanafil sample as described in Protocol 1 (e.g., at 0.5 mg/mL).

  • Analysis:

    • Perform the HPLC analysis as per the conditions in Protocol 1.

  • Calculation:

    • Calculate the percentage of Avanafil Impurity 24 in the sample using the following formula:

    Where:

    • Aimp = Peak area of Impurity 24 in the sample chromatogram

    • Astd = Peak area of Avanafil in the standard chromatogram

    • Cstd = Concentration of Avanafil RS in the standard solution (e.g., in mg/mL)

    • Cspl = Concentration of the Avanafil sample in the sample solution (e.g., in mg/mL)

    • RRF = The predetermined Relative Response Factor for Impurity 24

Section 3: Data Interpretation and System Validation

A robust analytical method is a self-validating system.[21] The System Suitability Test (SST) is performed before any sample analysis to ensure the chromatographic system is performing adequately.

System Suitability

The following diagram outlines the key relationships in ensuring a valid analytical run.

Validation_System cluster_system Chromatographic System cluster_method Method Parameters cluster_sst System Suitability Test (SST) Pump Pump (Flow Rate) Resolution Resolution > 2.0 Pump->Resolution Detector Detector (Wavelength) Precision RSD of Injections < 5.0% Detector->Precision Column Column (Temp, Stationary Phase) Column->Resolution MobilePhase Mobile Phase MobilePhase->Resolution Gradient Gradient Gradient->Resolution ValidRun Valid Analytical Run? Resolution->ValidRun Tailing Tailing Factor < 1.5 Tailing->ValidRun Precision->ValidRun

Caption: Interdependencies for achieving a valid analytical run.

Typical SST Acceptance Criteria
ParameterAcceptance CriteriaRationale
Resolution ≥ 2.0 between Avanafil and Impurity 24Ensures baseline separation for accurate integration.
Tailing Factor ≤ 1.5 for the Avanafil peakConfirms good peak shape and column performance.
Precision (%RSD) ≤ 5.0% for 5 replicate injections of the standardDemonstrates the reproducibility of the system.

These criteria must be met before proceeding with sample analysis, as per ICH Q2(R1) guidelines.[13][21]

Conclusion

The use of a well-characterized Avanafil Impurity 24 reference standard is indispensable for the reliable quality control of Avanafil. By following qualified protocols for identification and quantification, analytical laboratories can ensure the accuracy and precision of their impurity profiling efforts. The methodologies described in this note, grounded in ICH principles, provide a robust framework for generating high-quality data that is compliant with global regulatory standards, ultimately safeguarding patient health.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][21]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][5]

  • Pharmaceuticals and Medical Devices Agency (PMDA). Impurities in New Drug Substances Q3A(R2). [Link][7]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link][3]

  • Liu, H., et al. (2022). Study in the synthesis and crystal structure of the potentially genotoxic impurity E of Avanafil. RSC Advances. [Link][1]

  • Liu, H., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances. [Link][4]

  • Kumar, N., et al. (2018). Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. Journal of Chromatographic Science. [Link][22]

  • Kumar, N., et al. (2018). Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. Akadémiai Kiadó. [Link][16]

  • Liu, H., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Publishing. [Link][2]

  • Liu, H., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. National Center for Biotechnology Information. [Link][8]

  • Kumar, N., et al. (2018). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. ResearchGate. [Link][15]

  • Separation Science. (2024). Relative Response Factor: Accurate Quantification in Chromatography. [Link][17]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][13]

  • Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link][9]

  • Therapeutic Goods Administration (TGA). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link][6]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][14]

  • Rasayan Journal of Chemistry. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). [Link][18]

  • Pharmaguideline. (2025). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. [Link][19]

  • YouTube. (2022). How to establish a Relative Response Factor (RRF)?. [Link][20]

  • MRIGlobal. (2024). Reference Standards in the Pharmaceutical Industry. [Link][12]

  • Intertek. Reference Standard Materials Program. [Link][10]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link][11]

Sources

Application

Application Notes and Protocols for Forced Degradation Studies of Avanafil

Introduction: The Imperative for Rigorous Stability Profiling of Avanafil Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is a critical therapeutic agent for erectile dysfunction.[1][2] Its ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Stability Profiling of Avanafil

Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is a critical therapeutic agent for erectile dysfunction.[1][2] Its chemical structure, featuring a pyrimidine-derivative core, while effective, is susceptible to degradation under various environmental conditions, potentially impacting its safety, efficacy, and quality.[3][4] Forced degradation studies, also known as stress testing, are a cornerstone of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5][6] These studies are not merely a regulatory checkbox; they provide profound insights into the intrinsic stability of the drug substance, elucidate potential degradation pathways, and are instrumental in the development and validation of stability-indicating analytical methods.[6][7]

This comprehensive guide provides a detailed protocol for conducting forced degradation studies on Avanafil. It is designed for researchers, analytical scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind the experimental choices. Our approach is grounded in the principles of the ICH Q1A(R2) guideline, which emphasizes a systematic approach to stability testing.[5][6]

The Scientific Rationale: Probing the Stability of Avanafil

The primary objective of a forced degradation study is to intentionally degrade the drug substance to an extent that allows for the reliable detection and characterization of its degradation products.[5] A target degradation of 5-20% is generally considered optimal, as it provides sufficient quantities of degradants for analysis without completely destroying the parent molecule.[5] The stress conditions employed are designed to mimic the harsh environments a drug might encounter during its lifecycle, from manufacturing and storage to administration. For Avanafil, studies have shown it to be particularly susceptible to degradation under acidic, oxidative, thermal, and photolytic conditions.[8][9]

The selection of a stability-indicating analytical method is paramount. A robust method must be able to separate the parent drug from all its degradation products and any process-related impurities, ensuring that the assay for the active pharmaceutical ingredient (API) is specific and accurate.[7] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the workhorse for this purpose, while Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the structural elucidation of the formed degradants.[1][2][4]

Experimental Workflow for Forced Degradation Studies of Avanafil

The following diagram illustrates the systematic workflow for conducting forced degradation studies of Avanafil, from sample preparation to data analysis and interpretation.

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analytical Method cluster_evaluation 4. Data Evaluation API Avanafil API or Drug Product Stock Prepare Stock Solution (e.g., in Acetonitrile:Water) API->Stock Stress_Conditions Acid Hydrolysis Base Hydrolysis Oxidative Degradation Thermal Degradation Photolytic Degradation Stock->Stress_Conditions Expose aliquots to different stressors HPLC HPLC-PDA Analysis (Separation and Quantification) Stress_Conditions->HPLC Analyze stressed samples LCMS LC-MS/MS Analysis (Identification of Degradants) HPLC->LCMS For structural characterization Purity Peak Purity Analysis HPLC->Purity Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: A schematic overview of the forced degradation study workflow for Avanafil.

Materials and Methods

Materials
  • Avanafil reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Ammonium acetate, analytical grade

  • Acetic acid, analytical grade

  • Trifluoroacetic acid (TFA), analytical grade

  • Triethylamine, analytical grade

Instrumentation
  • HPLC system with a photodiode array (PDA) detector

  • LC-MS/MS system for mass spectrometric analysis

  • pH meter

  • Water bath

  • Hot air oven

  • Photostability chamber

Protocols for Forced Degradation of Avanafil

The following protocols are designed to induce a target degradation of 5-20%. It is crucial to monitor the degradation over time and adjust the duration or intensity of the stressor as needed. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

Acid Hydrolysis
  • Rationale: To assess the susceptibility of Avanafil to degradation in an acidic environment. The amide linkage in the Avanafil structure is a potential site for acid-catalyzed hydrolysis.[4]

  • Protocol:

    • Prepare a stock solution of Avanafil in a suitable solvent mixture (e.g., acetonitrile:water, 50:50 v/v).

    • To an aliquot of the stock solution, add an equal volume of 1 N HCl.

    • Incubate the solution at 40°C in a water bath for 24 hours.[10]

    • At appropriate time points (e.g., 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 N NaOH, and dilute to the working concentration with the mobile phase.

    • Analyze by HPLC.

Base Hydrolysis
  • Rationale: To evaluate the stability of Avanafil in an alkaline medium. Similar to acid hydrolysis, the amide bond is a primary target for base-catalyzed hydrolysis.[4]

  • Protocol:

    • To an aliquot of the Avanafil stock solution, add an equal volume of 1 N NaOH.

    • Incubate the solution at 40°C in a water bath for 24 hours.[10]

    • At specified intervals, withdraw a sample, neutralize it with an equivalent amount of 1 N HCl, and dilute to the desired concentration.

    • Inject into the HPLC system.

Oxidative Degradation
  • Rationale: To investigate the susceptibility of Avanafil to oxidation. The electron-rich aromatic rings and other functional groups in the molecule can be targets for oxidative attack.

  • Protocol:

    • Treat an aliquot of the Avanafil stock solution with a 30% solution of hydrogen peroxide (H₂O₂).[10]

    • Keep the solution at room temperature for 24 hours.[10]

    • Monitor the degradation at various time points.

    • Once the desired level of degradation is achieved, dilute the sample with the mobile phase for analysis.

Thermal Degradation
  • Rationale: To assess the stability of Avanafil at elevated temperatures, which can occur during manufacturing and storage.

  • Protocol:

    • Expose a solid sample of Avanafil to dry heat in a hot air oven at 105°C for 6 hours.[8][9]

    • For a solution-state study, reflux a solution of Avanafil in a suitable solvent at an elevated temperature.

    • After the exposure period, allow the sample to cool to room temperature, dissolve (if solid), and dilute appropriately for HPLC analysis.

Photolytic Degradation
  • Rationale: To determine the photosensitivity of Avanafil, as exposure to light can induce photochemical reactions.[11]

  • Protocol:

    • Expose a solid sample or a solution of Avanafil to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[8]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, prepare the sample for HPLC analysis.

Analytical Methodology: A Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for the successful analysis of stressed samples. The following method is a representative example based on published literature.[3][9]

Table 1: HPLC Method Parameters for Avanafil and its Degradation Products

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 10 mM Ammonium acetate (pH 4.5 with acetic acid) B: Acetonitrile Gradient elution may be required for optimal separation.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 239 nm[3][12][13]
Injection Volume 10 µL

Data Interpretation and Validation

Specificity

The primary goal is to demonstrate that the analytical method is specific for Avanafil in the presence of its degradation products. This is achieved by showing that the peaks corresponding to the degradants are well-resolved from the Avanafil peak. Peak purity analysis using a PDA detector is essential to confirm the homogeneity of the Avanafil peak in stressed samples.[9]

Mass Balance

Mass balance is a critical parameter in forced degradation studies. It is the sum of the assay value of the undegraded drug and the levels of all degradation products. A mass balance close to 100% indicates that all major degradation products have been detected and that the analytical method is accurate.[8][9]

Identification of Degradation Products

For the structural elucidation of significant degradation products, LC-MS/MS is the technique of choice.[1][2] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the chemical structure of the degradants can be proposed.[4]

Conclusion: A Pathway to a Stable and Reliable Drug Product

Forced degradation studies are an indispensable component of the pharmaceutical development of Avanafil. A well-designed study, executed with a validated stability-indicating analytical method, provides invaluable information about the drug's intrinsic stability. This knowledge is crucial for developing stable formulations, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality, safety, and efficacy of the final drug product. The protocols and guidelines presented here offer a robust framework for conducting these critical investigations in a scientifically sound and regulatory-compliant manner.

References

  • Can, N. O., et al. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. Molecules, 23(7), 1793. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available from: [Link]

  • International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available from: [Link]

  • Can, N. O., et al. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. PMC. Available from: [Link]

  • Bhatt, B., et al. (2015). stability indicating analytical method development and validation for the estimation of avanafil in. Neliti. Available from: [Link]

  • Kumar, N., et al. (2018). Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. AKJournals. Available from: [Link]

  • DergiPark. (2019). Characteristics and Analytical Methods of Novel PDE5 Inhibitor Avanafil: An Update. Available from: [Link]

  • Patel, D., et al. (2020). Comprehensive stability-indicating method development of Avanafil Phosphodiesterase type 5 inhibitor using advanced Quality-by-Design approach. ResearchGate. Available from: [Link]

  • Kumar, N., et al. (2018). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. ResearchGate. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • Kumar, N., et al. (2018). Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. SciSpace. Available from: [Link]

  • Patel, D., et al. (2020). An Innovative Impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction. ResearchGate. Available from: [Link]

  • Bhatt, B., et al. (2015). Stability Indicating Analytical Method Development and Validation for the Estimation of Avanafil in Pharmaceutical Dosage Form. Neliti. Available from: [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Available from: [Link]

  • Bhatt, B., et al. (2015). STABILITY INDICATING ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF AVANAFIL IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutics and Drug Analysis. Available from: [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available from: [Link]

  • Wang, J., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. SciSpace. Available from: [Link]

  • Wang, J., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Publishing. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Sensitivity for Avanafil Impurity 24 Detection

Welcome to the technical support center dedicated to enhancing the analytical sensitivity for Avanafil impurities, with a specific focus on the challenging analyte, Impurity 24. This guide is designed for researchers, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to enhancing the analytical sensitivity for Avanafil impurities, with a specific focus on the challenging analyte, Impurity 24. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical role of impurity profiling. Ensuring the safety, efficacy, and quality of pharmaceutical products hinges on the accurate detection and quantification of all related substances, even those at trace levels.[1][2]

This document moves beyond a simple checklist, providing in-depth, cause-and-effect explanations for common challenges encountered during method development and troubleshooting. We will explore the fundamental principles of chromatography and mass spectrometry to empower you to make informed decisions and build robust, self-validating analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of Avanafil Impurity 24.

Q1: What is Avanafil Impurity 24 and why is its detection critical?

Avanafil Impurity 24 is identified as ethyl 4-((2-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate.[3] It is a process-related impurity that can arise during the synthesis of the Avanafil drug substance.[4][5][6] According to international regulatory guidelines, such as those from the International Council for Harmonisation (ICH), all impurities present above a certain reporting threshold must be documented.[7][8][9] Those exceeding the identification threshold require structural confirmation.[8][9] Controlling impurities is essential to ensure the safety and quality of the final drug product.[2][8]

Q2: What are the primary analytical challenges in detecting Impurity 24 at trace levels?

Detecting any impurity at low concentrations presents a set of predictable challenges.[1] For Impurity 24, these may include:

  • Low UV Absorbance: The impurity's chromophore might have a lower molar absorptivity compared to the main Avanafil peak, leading to a weak signal with UV-based detectors.

  • Co-elution: The impurity may have similar chromatographic behavior to Avanafil or other related substances, leading to peak overlap (co-elution), which complicates accurate quantification.[1]

  • Poor Peak Shape: Interactions between the analyte and the stationary phase can lead to asymmetric peaks (tailing or fronting), which reduces peak height and, consequently, sensitivity.[10][11][12]

  • Matrix Effects: In formulated products, excipients can interfere with the analysis, either by co-eluting or by suppressing the signal in mass spectrometry.

Q3: What are the recommended starting conditions for an HPLC-UV method for Avanafil and its impurities?

Based on published literature, a robust starting point for developing a reversed-phase HPLC (RP-HPLC) method for Avanafil and its impurities would be a C18 column with a gradient elution.[4][5][13] A typical mobile phase system involves a buffered aqueous phase and an organic modifier like acetonitrile.[4][5]

ParameterRecommended Starting ConditionRationale
Column C18, < 3 µm particle size (e.g., Waters ACQUITY HSS C18)Provides good retention for moderately nonpolar compounds like Avanafil and its impurities. Smaller particles increase efficiency and peak height.[4][5][14]
Mobile Phase A 20 mM Ammonium Formate, pH adjusted to 5.0 with Formic AcidA volatile buffer suitable for LC-MS compatibility and provides good peak shape by controlling the ionization state of analytes.[4][5]
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography with low UV cutoff.[15]
Detection Diode Array Detector (DAD) at ~239 nmPublished methods indicate this wavelength provides good response for both Avanafil and its impurities.[4][5]
Column Temp. 35 °CElevated temperature can improve efficiency and reduce viscosity, leading to sharper peaks.[4][5]

Q4: When should I transition from HPLC-UV to a more sensitive technique like LC-MS?

Consider transitioning to Liquid Chromatography-Mass Spectrometry (LC-MS) under the following circumstances:

  • Insufficient Sensitivity: If the impurity levels are below the limit of quantification (LOQ) of your validated UV method.

  • Confirmation of Identity: MS provides mass-to-charge ratio (m/z) data, which is highly specific and essential for confirming the identity of trace-level impurities.[6][16]

  • Co-elution Issues: If you cannot chromatographically resolve Impurity 24 from other components, MS can often selectively detect the impurity based on its unique mass, even if it co-elutes.

  • Complex Matrices: For drug products with complex formulations, MS can offer greater selectivity and reduce interference from excipients.

Part 2: Troubleshooting Guide for Low-Level Detection

This section provides a systematic approach to resolving common issues encountered when trying to achieve low detection limits for Impurity 24.

Issue 1: Poor Signal-to-Noise (S/N) Ratio for Impurity 24

A low S/N ratio is the primary indicator of poor sensitivity. The troubleshooting workflow below can help systematically diagnose and resolve the root cause.

G start Low S/N for Impurity 24 uv_check Using UV Detector? start->uv_check wavelength Is Wavelength Optimal? uv_check->wavelength Yes ms_check Using MS Detector? uv_check->ms_check No optimize_uv Protocol: Determine Optimal UV Wavelength wavelength->optimize_uv No noise_check Is Baseline Noisy? wavelength->noise_check Yes optimize_uv->noise_check reduce_noise Protocol: Reduce Baseline Noise noise_check->reduce_noise Yes mobile_phase Is Mobile Phase pH & Composition Optimal? noise_check->mobile_phase No reduce_noise->mobile_phase source_params Are Source Parameters Optimized? ms_check->source_params Yes ms_check->mobile_phase No optimize_ms Protocol: Optimize MS Source Parameters source_params->optimize_ms No source_params->mobile_phase Yes optimize_ms->mobile_phase optimize_mp Protocol: Optimize Mobile Phase mobile_phase->optimize_mp No column_check Is Column Efficient? mobile_phase->column_check Yes optimize_mp->column_check optimize_column Action: Use smaller particle size or narrower ID column column_check->optimize_column No injection Can Injection Volume be Increased? column_check->injection Yes optimize_column->injection increase_inj Action: Increase injection volume without peak distortion injection->increase_inj Yes

Caption: Troubleshooting workflow for low S/N.

Potential Cause A: Suboptimal UV Wavelength

Causality: According to the Beer-Lambert Law, absorbance is directly proportional to the molar extinction coefficient (absorptivity) of the analyte at a specific wavelength.[14] To maximize the signal, the detection wavelength should be set at the absorbance maximum (λmax) of Impurity 24, which may differ from that of Avanafil.

Experimental Protocol: Determining the Optimal UV Wavelength

  • Prepare a Standard: Prepare a solution of isolated Impurity 24 at a concentration that gives a reasonable signal. If an isolated standard is unavailable, use a stressed sample of Avanafil known to contain the impurity.

  • Acquire UV Spectrum: Using a Diode Array Detector (DAD) or a UV-Vis spectrophotometer, acquire the full UV spectrum of the impurity peak as it elutes.

  • Identify λmax: Identify the wavelength at which the maximum absorbance occurs.

  • Evaluate Selectivity: Set the detection wavelength to the λmax of Impurity 24. Re-run the analysis and ensure that this wavelength does not disproportionately increase the signal from interfering peaks, thereby compromising selectivity. A published method suggests 239 nm is a good compromise for Avanafil and its impurities.[4][5]

Potential Cause B: Inefficient Ionization (MS Detection)

Causality: In mass spectrometry, the signal intensity is directly dependent on the efficiency of ion formation in the source (e.g., Electrospray Ionization - ESI).[17] This process is highly sensitive to mobile phase composition (pH, organic content) and source parameters (voltages, gas flows, temperatures).[18][19] For basic compounds like Avanafil and its impurities, positive ion mode ESI is typically used, which requires the analyte to be protonated ([M+H]+).

Experimental Protocol: Systematic MS Source Optimization

  • Analyte Infusion: Prepare a ~1 µg/mL solution of the Impurity 24 standard (or Avanafil as a surrogate if the impurity is not isolated) in a typical mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Infuse this solution directly into the mass spectrometer using a syringe pump.

  • Parameter Optimization: While infusing, systematically adjust key source parameters one at a time to maximize the signal for the [M+H]+ ion. Refer to the table below for typical parameters and their function.

  • Document Settings: Record the optimal settings for use in the LC-MS method.

Table of Key ESI Parameters and Their Function

ParameterFunctionTypical Optimization Strategy
Capillary/Spray Voltage Drives the electrospray process and initial ion formation.Adjust in small increments (e.g., 0.5 kV) to find the maximum stable signal.
Drying Gas Flow & Temp. Aids in desolvation of charged droplets.Increase temperature and flow to improve desolvation, but avoid excessive settings that could cause thermal degradation.
Nebulizer Gas Pressure Assists in forming a fine spray of droplets.Optimize for a stable spray; too high a pressure can extinguish the spray.[18]
Fragmentor/Nozzle Voltage Affects in-source fragmentation.Start with a low value to preserve the precursor ion ([M+H]+) and increase only if fragmentation is desired.
Issue 2: Poor Peak Shape (Tailing)

Poor peak shape, especially tailing, spreads the analyte over a wider volume, reducing the peak height and thus the S/N ratio.[11]

G analyte Analyte Molecule (Basic Impurity) c18 C18 Stationary Phase (Hydrophobic) analyte->c18 Primary Hydrophobic Interaction (Good) interaction Secondary Ionic Interaction (Causes Tailing) analyte->interaction silanol Residual Silanol Group (Acidic Site, Si-OH) silanol->interaction

Caption: Cause of peak tailing for basic compounds.

Potential Cause: Secondary Silanol Interactions

Causality: Avanafil and its impurities contain basic nitrogen atoms that can become protonated (positively charged) in acidic mobile phases. Standard silica-based C18 columns have residual acidic silanol groups (Si-OH) on their surface.[20] A strong secondary ionic interaction can occur between the positively charged basic analyte and the negatively charged deprotonated silanols, causing peak tailing.[10][20]

Experimental Protocol: Mitigating Silanol Interactions

  • Mobile Phase pH Adjustment: The most effective strategy is to control the ionization state of either the analyte or the silanols.

    • Increase pH: Raise the mobile phase pH to be closer to the pKa of the basic analyte. This neutralizes the analyte, minimizing ionic interactions. Caution: Standard silica columns are not stable above pH 8.

    • Low pH with Buffer: Use a low pH (e.g., 2.5-3.5) with a sufficient buffer concentration (10-20 mM).[11] At this pH, the silanol groups are protonated and neutral, preventing ionic interactions with the protonated basic analyte.

  • Use a High-Purity, End-Capped Column: Modern columns use high-purity silica with minimal metal content and are "end-capped" to shield most residual silanols. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.

  • Consider an Alternative Stationary Phase: If tailing persists, consider a column with an embedded polar group (e.g., "Aqua" or "Amide" phases). These phases provide alternative interaction sites and are often less susceptible to silanol effects.[21]

Part 3: Advanced Strategies for Ultra-Trace Detection

When conventional HPLC-UV or LC-MS is insufficient, more advanced techniques may be required.

  • LC-MS/MS (Tandem Mass Spectrometry): For ultimate selectivity and sensitivity, tandem MS is the gold standard. By selecting the precursor ion ([M+H]+) of Impurity 24 and monitoring a specific fragment ion (a technique called Selected Reaction Monitoring or SRM), the chemical noise can be almost completely eliminated, leading to a massive improvement in the S/N ratio.[22]

  • Smaller ID Columns: Reducing the column's internal diameter (ID) from the standard 4.6 mm to 2.1 mm or narrower concentrates the analyte as it elutes, leading to taller peaks and a direct increase in signal for concentration-sensitive detectors like UV and MS.[23] A UPLC system using a 2.1 mm ID column is a common approach for impurity analysis.[4][5]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap provide a highly accurate mass measurement.[22] This allows for the confident identification and quantification of an impurity even in the presence of interferences with the same nominal mass.

By applying these principles and protocols systematically, you can overcome the challenges of trace-level analysis and develop a robust, sensitive, and reliable method for the detection of Avanafil Impurity 24, ensuring compliance with all regulatory requirements.[7][24]

References

  • ICH. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • ICH. (2006). ICH HARMONISED TRIPARTITE GUIDELINE: IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • SynThink. (2023). Challenges in HPLC Method Development for Impurity Identification. [Link]

  • ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. [Link]

  • GL Sciences. (n.d.). How to Improve Sensitivity. [Link]

  • Shimadzu. (n.d.). How to Achieve a High Sensitivity Baseline for Reversed-Phase Columns and UV Short Wavelengths. [Link]

  • LCGC International. (2018). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. [Link]

  • Chemical Solutions. (2025). Response Improvement in Your HPLC UV Detector - Tips and Suggestions. [Link]

  • Zhang, J., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances. [Link]

  • RSC Publishing. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. [Link]

  • Patel, M., et al. (2020). An Innovative Impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction. Arabian Journal of Chemistry. [Link]

  • CoLab.ws. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. [Link]

  • Gumustas, M., et al. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. Molecules. [Link]

  • R-Discovery. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. [Link]

  • Veeprho. (n.d.). Avanafil Impurity 24 | CAS 2520114-23-0. [Link]

  • LCGC International. (2020). 10 Great Tips for Electrospray Ionization LC–MS. [Link]

  • LCGC International. (2016). Tips for Optimizing Key Parameters in LC–MS. [Link]

  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]

Sources

Optimization

stability indicating assay method for Avanafil

Welcome to the Avanafil Stability-Indicating Assay Method (SIAM) Technical Support Center . This portal is designed for analytical researchers, formulation scientists, and quality control professionals tasked with develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Avanafil Stability-Indicating Assay Method (SIAM) Technical Support Center . This portal is designed for analytical researchers, formulation scientists, and quality control professionals tasked with developing, validating, and troubleshooting HPLC/LC-MS workflows for Avanafil, a pyrimidine-derivative PDE5 inhibitor.

Below, you will find our core standard operating procedures (SOPs), quantitative degradation matrices, and an advanced Q&A troubleshooting guide to ensure your analytical methods meet ICH Q2(R1) and Q1A standards.

Methodological Workflow & System Architecture

Avanafil_SIAM_Workflow cluster_degradation Forced Degradation Stressors (ICH Q1A) Start Avanafil API & Formulation Sample Preparation Acid Acidic Stress (5N HCl, 65°C) Start->Acid Base Alkaline Stress (5N NaOH, 65°C) Start->Base Oxidation Oxidative Stress (5% H2O2, 25°C) Start->Oxidation Thermal Thermal / Humidity (105°C / 90% RH) Start->Thermal Separation RP-HPLC / LC-MS/MS Separation (C18, Gradient Elution) Acid->Separation Base->Separation Oxidation->Separation Thermal->Separation Validation Self-Validating System Peak Purity & Mass Balance (>97%) Separation->Validation Result Validated SIAM (ICH Q2(R1) Compliant) Validation->Result

Workflow of Avanafil Stability-Indicating Assay Method (SIAM) and forced degradation profiling.

Core Experimental Protocols

To ensure a self-validating system, the following protocols rely on Mass Balance as the primary integrity metric. A mass balance (Sum of Assay % + Total Impurities %) of >97% mathematically proves that no degradation products are co-eluting with the solvent front or remaining permanently bound to the stationary phase [1].

Protocol 1: Sample Extraction & Forced Degradation

Causality: Avanafil is highly lipophilic (LogP ~1.84) and practically insoluble in water. Extraction must utilize a high-organic diluent to ensure 100% recovery from the tablet matrix before applying stress conditions [2].

  • Extraction : Crush Avanafil tablets equivalent to 75 mg of API. Transfer to a 200 mL volumetric flask, add 140 mL of diluent (Water:Acetonitrile, 20:80 v/v), and sonicate for 20 minutes. Centrifuge at 10,000 rpm for 10 minutes to pellet insoluble excipients[1].

  • Acidic Hydrolysis : Transfer 5 mL of the supernatant to a stress vial. Add 1 mL of 5 N HCl and heat at 65 °C for 24 hours. Critical Step : Neutralize with 1 mL of 5 N NaOH prior to injection to prevent localized pH shock on the LC column.

  • Oxidative Stress : Treat 5 mL of the supernatant with 1 mL of 5% H₂O₂ at 25 °C for 5 hours[1].

  • Thermal Stress : Expose the solid API powder to 105 °C in a hot air oven for 6 hours, then dissolve in the diluent[1].

Protocol 2: RP-HPLC/LC-MS Separation

Causality: Avanafil contains basic secondary and tertiary amine groups with a predicted pKa of ~5.89. The mobile phase must be heavily acidified to keep the molecule fully protonated, preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase[2].

  • Column Setup : Install a high-resolution C18 column (e.g., Inertsil ODS 3, 3 μm, 4.6 × 250 mm or Chromolith High Resolution RP-18e) and maintain the column oven at 45 °C[2],[1].

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) and 0.1% triethylamine (TEA) in LC-MS grade water.

    • Mobile Phase B: LC-MS grade Water:Acetonitrile (20:80 v/v).

  • Gradient Elution : Run a gradient starting at a high aqueous ratio to capture early-eluting polar degradants (e.g., acid impurity), ramping up to high organic to elute the non-polar parent drug and late-eluting dimer impurities. Flow rate: 1.2 mL/min[1].

  • Detection : Set the Photodiode Array (PDA) detector to 245 nm[1].

Forced Degradation Quantitative Matrix

The table below summarizes the expected degradation profiles. Target a degradation of 10%–20% to validate the stability-indicating power of the method without inducing secondary (unrealistic) degradation pathways.

Stress ConditionReagents / EnvironmentTime & TempExpected Degradation (%)Primary Degradants Observed
Acidic 5 N HCl24 h, 65 °C10.0% - 15.0%Acid impurity
Alkaline 5 N NaOH24 h, 65 °C< 5.0%Highly stable; minimal degradation
Oxidative 5% H₂O₂5 h, 25 °C15.0% - 20.0%Unknown impurity (m/z 367.1168)
Thermal Solid State6 h, 105 °C5.0% - 10.0%Unknown impurity (RRT 1.11)
Photolytic 200 Wh/m² UV light16 h< 2.0%Highly stable

Data synthesized from established ICH Q1A forced degradation studies on Avanafil[1].

Troubleshooting Guide

Q: Why am I observing severe peak tailing for the main Avanafil peak, even on a new C18 column? A: This is a classic pH-pKa conflict. Avanafil's basic amine groups (pKa ~5.89) will exist in a state of partial ionization if your mobile phase pH is between 4.5 and 7.0, leading to peak tailing. Action: Ensure Mobile Phase A contains sufficient acidic modifier (e.g., 0.1% TFA or 0.1% Formic Acid) to drop the pH well below 3.0. This ensures full protonation, yielding sharp, symmetrical peaks [2].

Q: During oxidative stress testing, my mass balance drops below 90%. Where did the drug go? A: A failing mass balance (<95%) indicates that degradation products are either not eluting, lacking UV chromophores, or co-eluting with the main peak. Avanafil is highly susceptible to oxidation, forming a novel degradation product with an m/z of 367.1168[2]. Action: Switch from an isocratic method to a shallow gradient elution. Utilize an LCMS-IT-TOF or LC-MS/MS setup to identify co-eluting non-UV-absorbing species hidden beneath the main Avanafil peak[2].

Q: Why do my acidic forced degradation samples show split peaks or distorted baseline anomalies? A: Injecting highly acidic samples (e.g., 5 N HCl) directly onto a reversed-phase column disrupts the local pH of the mobile phase at the column head, altering the ionization state of the drug as it enters the stationary phase. Action: Always neutralize the stressed sample with an equivalent strength base (e.g., 5 N NaOH) to match the mobile phase pH prior to autosampler injection[1].

Frequently Asked Questions (FAQs)

Q: What is the optimal detection wavelength for an Avanafil SIAM? A: 245 nm is the universally accepted λmax for Avanafil. This wavelength provides the highest signal-to-noise ratio for both the parent drug and its primary UV-absorbing degradants (deschloro, acid, dichloro, and dimer impurities)[1]. Some simplified bulk-estimation methods use 224 nm, but 245 nm is preferred for complex degradation profiling [3],[1].

Q: Can I use an isocratic method instead of a gradient for routine Quality Control? A: While isocratic methods (e.g., Acetonitrile:Water mixtures) are cost-effective for bulk API estimation[3], gradient elution is strictly required for a true Stability-Indicating Assay Method. Gradient methods ensure that highly polar early-eluting degradants (like the acid impurity) and late-eluting non-polar impurities are captured in a single run with adequate resolution[1].

References

  • Kumar, N., Sangeetha, D., Kalyanraman, L., & Sainath, K. (2017). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. Acta Chromatographica, 30(3), 1-6. URL:[Link]

  • Can, N. Ö. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. Molecules, 23(7), 1771. URL:[Link]

  • Kadwe, P., Basedia, D. K., Thakur, V., & Dubey, B. K. (2024). Simple cost-effective stability indicating method for the estimation of Avanafil in bulk or formulation by RP-HPLC. Asian Journal of Pharmaceutical Education and Research (AJPER), 13(1), 39-49. URL:[Link]

Sources

Troubleshooting

Avanafil Analytical Support Center: Acidic Degradation &amp; Stability-Indicating Assays

Welcome to the Technical Support Center for Avanafil analytical characterization. Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies and mechanistic insights to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Avanafil analytical characterization. Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies and mechanistic insights to help you navigate the forced degradation and stability-indicating analysis of Avanafil under acidic stress.

Mechanism of Acidic Degradation

Avanafil is a highly selective phosphodiesterase type 5 (PDE5) inhibitor characterized by its pyrimidine, pyrrolidine, and carboxamide structural moieties. Understanding its degradation requires analyzing its acid-base chemistry. Avanafil possesses a basic pKa of approximately 5.89[1]. Under acidic stress conditions, the basic nitrogen centers within the pyrimidine and pyrrolidine rings rapidly protonate[1].

This protonation alters the electron density across the molecule, significantly increasing the electrophilicity of the adjacent carboxamide carbon. Consequently, the carboxamide linkage becomes highly susceptible to nucleophilic attack by water molecules. The primary degradation pathway is the acid-catalyzed hydrolysis of this amide bond, which yields a carboxylic acid derivative universally identified in chromatographic profiling as the "acid impurity"[2].

Mechanism N1 Avanafil (Carboxamide) N3 Protonation of Nitrogen Centers N1->N3 N2 Acidic Stress (H+) N2->N3 N4 Nucleophilic Attack by H2O N3->N4 N5 Carboxamide Cleavage N4->N5 N6 Acid Impurity (Carboxylic Acid) N5->N6

Logical relationship of Avanafil acid-catalyzed hydrolysis yielding the primary acid impurity.

Frequently Asked Questions (FAQs)

Q1: Why does Avanafil show higher solubility but lower stability in acidic media? A1: Avanafil's solubility increases in acidic media (pH ~4) due to the ionization of its basic nitrogen atoms (log-S dynamics)[1]. However, this same protonation acts as a catalyst for degradation. The ionized state destabilizes the carboxamide bond, making the dissolved drug highly vulnerable to hydrolytic cleavage over time.

Q2: What is the primary degradation product observed under acid stress? A2: The major degradant is the "acid impurity"[2]. Depending on the severity of the stress (e.g., 5 N HCl at 65°C for 24 hours), secondary unknown impurities may also form, but the primary mass balance shift is driven by the formation of this carboxylic acid derivative[2].

Q3: How do I ensure my HPLC method is truly "stability-indicating" for acidic degradants? A3: A method is only stability-indicating if it achieves baseline resolution ( Rs​>2.0 ) between the intact Avanafil peak and all degradation products. Because the acid impurity contains a carboxylic acid group, using an acidic mobile phase (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) is critical[2],[1]. The low pH suppresses the ionization of the degradant's carboxyl group, preventing peak tailing and ensuring it retains sufficiently on a C18 stationary phase to resolve from the parent peak.

Troubleshooting Guide: Analytical Challenges

Symptom / IssueRoot Cause Analysis (Causality)Corrective Action
Co-elution of Avanafil and Acid Impurity Inadequate mobile phase pH. If the pH is near the pKa of the acid degradant, it will partially ionize, causing peak broadening and co-elution with the parent drug.Adjust Mobile Phase A to pH ~2.5 - 3.0 using 0.1% Formic Acid or 0.1% TFA[2],[1]. Ensure a steep gradient profile.
Poor Mass Balance (<95%) Over-stressing the sample. Extreme conditions (e.g., boiling in 5N HCl) cause the primary acid degradant to undergo secondary cleavage into highly polar, non-retained fragments that elute in the void volume.Reduce stress severity. Step down to 0.1 N HCl at 80°C for 8 hours[3], which provides a measurable ~14% degradation while preserving mass balance.
Inconsistent Degradation % Across Replicates Failure to neutralize the sample immediately after the stress period. The acid hydrolysis reaction continues in the autosampler vial while waiting for injection.Implement a strict neutralization step (1:1 volumetric addition of 0.1 N NaOH) immediately upon removing the sample from the heat bath.

Standardized Experimental Protocol: Acidic Forced Degradation

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes an integrated neutralization step to arrest degradation and a System Suitability Test (SST) to verify resolving power prior to data acquisition.

Phase 1: Acidic Stress Induction
  • Preparation: Accurately weigh 50 mg of Avanafil API and transfer it to a 50 mL round-bottom flask.

  • Stress Application: Add 50 mL of 0.1 N HCl to achieve a 1 mg/mL concentration. Mix thoroughly.

  • Incubation: Place the flask in a temperature-controlled water bath at 80°C with constant stirring for exactly 8 hours[3].

Phase 2: Reaction Arrest (Self-Validating Step)
  • Sampling: Withdraw a 1.0 mL aliquot of the stressed solution.

  • Neutralization: Immediately add 1.0 mL of 0.1 N NaOH to the aliquot. Causality: This neutralizes the hydronium ions, instantly halting the hydrolytic cleavage and locking the degradation profile for accurate quantification.

Phase 3: Sample Preparation
  • Dilution: Dilute the neutralized sample with a diluent (e.g., Acetonitrile:DMSO 94:6 v/v) to achieve a final working concentration of 10 μg/mL[3],[1].

  • Filtration: Pass the solution through a 0.22 μm PVDF syringe filter to remove insoluble particulates[1].

Phase 4: Chromatographic Analysis (LC-DAD/LC-MS)
  • System Suitability: Inject a resolution mixture containing Avanafil and a known acid impurity standard. Proceed only if Rs​>2.0 .

  • Execution: Inject 20 μL of the prepared sample into an HPLC system equipped with a high-resolution C18 column (e.g., Inertsil ODS 3 or Chromolith RP-18e)[2],[1].

  • Elution: Run a gradient method using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B)[1]. Monitor at λmax​ 245 nm or 265 nm[2],[4].

Workflow A Avanafil API Sample B Acid Hydrolysis (0.1N HCl, 80°C, 8h) A->B C Immediate Neutralization (0.1N NaOH) B->C D RP-HPLC / LC-MS/MS (C18, Gradient Elution) C->D E Chromatographic Separation D->E F Quantification of Intact Avanafil E->F G Identification of Acid Degradants E->G

Step-by-step experimental workflow for the forced acidic degradation and analysis of Avanafil.

Quantitative Data & Method Parameters

The following tables summarize expected quantitative outcomes based on validated stability-indicating methods from the literature.

Table 1: Forced Degradation Profile of Avanafil [3]

Stress ConditionReagent / EnvironmentTemp & Time% Drug Recovered% Drug Decomposed
Acidic Hydrolysis 0.1 N HCl80°C, 8h85.65%14.35%
Alkaline Hydrolysis 0.1 M NaOH80°C, 8h83.32%16.68%
Oxidative Stress 5% H₂O₂25°C, 5h93.32%6.68%
Thermal Degradation Solid State105°C, 6h96.65%3.35%

Table 2: Validated Analytical Parameters for Avanafil Detection [3],[1]

ParameterRP-HPLC (UV/DAD) MethodLC-MS/MS Method
Linearity Range 0.5 – 20 μg/mL150 – 6000 ng/mL
Limit of Detection (LOD) 0.15 μg/mL45 ng/mL
Limit of Quantitation (LOQ) 0.50 μg/mL150 ng/mL
Recovery (Accuracy) > 98.2%> 95.0%

References

  • Kadwe et al. (2024). Simple cost-effective stability indicating method for the estimation of Avanafil in bulk or formulation by RP-HPLC. Asian Journal of Pharmaceutical Education and Research. 3

  • Kumar, N., et al. (2018). Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. AKJournals (Acta Chromatographica). 2

  • Keles, et al. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. PMC / National Institutes of Health. 1

Sources

Optimization

Avanafil HPLC Impurity Analysis: Carryover Troubleshooting Center

[label="4. Finalizing the Visuals I'm now focusing on finalizing the diagrams.

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Author: BenchChem Technical Support Team. Date: April 2026

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Refining the Troubleshooting Approach

I'm now refining the troubleshooting steps, particularly considering scenarios where wash solvent optimization yields partial carryover reduction. I'm focusing on defining additional strategies. I'm incorporating the information that, if the zero-volume run is clean, and a subsequent standard injection shows a peak, the carryover is strictly from the autosampler needle. Also, I'm working on how to address a 0.05% carryover peak after wash optimization.

Refining the Experimental Procedures

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Finalizing the Protocols

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Finalizing the Protocols

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Finalizing the Analysis

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Welcome to the Technical Support Center for Avanafil High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically engineered for research scientists and drug development professionals tasked with validating stability-indicating methods and quantifying process-related impurities.

When analyzing Avanafil—a potent phosphodiesterase type 5 (PDE5) inhibitor—at the high concentrations required for impurity profiling, analysts frequently encounter persistent carryover (ghost peaks). This guide dissects the physicochemical causality of this phenomenon and provides self-validating protocols to eradicate it.

Mechanistic Overview: The Causality of Avanafil Carryover

To eliminate carryover, we must first understand the molecule. Avanafil (C₂₃H₂₆ClN₇O₃) is a highly lipophilic compound with a log P of 1.84 and exhibits pH-dependent solubility due to its basic pKa of 5.89 ()[1].

During impurity profiling, standard methods require injecting high concentrations of the Active Pharmaceutical Ingredient (API) to detect trace degradants at the 0.05% level. Because of its basic pyrimidine and pyrrolidine nitrogens, Avanafil strongly interacts with unendcapped silanol groups on column frits and metallic surfaces in the autosampler flow path. Furthermore, its lipophilicity causes it to adsorb onto the hydrophobic PTFE rotor seals of the injection valve. Standard aqueous/methanol wash solvents lack the solvating power to disrupt these interactions, leading to persistent desorption in subsequent blank injections ()[2].

Diagnostic Workflow

Before altering method chemistry, you must definitively isolate the physical source of the carryover. The workflow below outlines the logical progression for diagnosing the contamination site.

CarryoverDiagnosis Step1 1. Run High-Concentration Avanafil Standard Step2 2. Run Zero-Volume Injection (Valve switches, no needle draw) Step1->Step2 Decision Is Avanafil Peak Present in Zero-Volume Run? Step2->Decision Column Column / Rotor Seal Carryover (Stationary Phase Adsorption) Decision->Column  YES   Autosampler Autosampler Needle Carryover (Exterior/Interior Adsorption) Decision->Autosampler  NO   ActionCol Flush Column with Strong Solvent Passivate System Column->ActionCol ActionAuto Optimize Wash Solvent Chemistry (Add IPA & Formic Acid) Autosampler->ActionAuto

Fig 1: Diagnostic workflow to isolate Avanafil HPLC carryover sources using zero-volume injections.

Expert Troubleshooting FAQs

Q: How do I distinguish between autosampler needle carryover and column/system carryover? A: You must decouple the sample introduction mechanism from the continuous chromatographic flow path using a "Zero-Volume Injection" (detailed in Protocol 1). If a ghost peak appears when the injection valve switches but the needle does not physically draw the sample, the contamination resides in the valve rotor seal or the column stationary phase. If the zero-volume run is clean, but a subsequent standard blank injection (where the needle enters the vial) shows a peak, the carryover is strictly localized to the autosampler needle ()[3].

Q: My default needle wash isn't working. What is the optimal wash solvent chemistry for Avanafil? A: The wash solvent must simultaneously address both the lipophilicity and the basicity of Avanafil. A highly effective wash solvent is a mixture of Water, Acetonitrile, and Isopropanol (IPA) acidified with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The IPA provides superior solubilization for lipophilic residues on the needle exterior, while the acidic modifier (dropping the pH below 4) ensures Avanafil remains fully protonated. This prevents ionic binding to the stainless steel needle interior and improves its solubility in the aqueous phase ()[4].

Q: I've chemically optimized the wash solvent, but I still see a 0.05% carryover peak. What is the next step? A: If chemical optimization is insufficient, the issue is likely mechanical or related to wash volume. First, increase the post-injection needle wash time to at least 6–10 seconds to ensure adequate flush volume ()[2]. If the problem persists, inspect the autosampler rotor seal. The continuous friction of the valve can create micro-grooves in the Vespel or PTFE seal, mechanically trapping Avanafil molecules. Replacing the rotor seal is often the definitive mechanical fix for persistent carryover ()[4].

Self-Validating Experimental Protocols

Protocol 1: The Zero-Volume Diagnostic Test

Objective: Isolate the source of carryover by systematically eliminating variables. Causality: By running a gradient without actuating the needle, we validate whether the contamination is in the continuous flow path (column/valve) or the discontinuous path (needle).

  • Baseline Establishment: Inject a standard diluent blank to confirm system cleanliness.

  • System Challenge: Inject a high-concentration Avanafil standard (e.g., 1000 µg/mL) to saturate potential binding sites.

  • Zero-Volume Execution: Program the chromatography data system (CDS) to perform an injection with an injection volume of 0.0 µL. Ensure the injection valve still actuates (switches from Mainpass to Bypass and back).

  • Standard Blank Execution: Inject a 10.0 µL diluent blank using the normal needle draw procedure.

  • Data Interpretation:

    • Peak in Step 3 = Column or Rotor Seal carryover. Proceed to system passivation.

    • No peak in Step 3, but peak in Step 4 = Autosampler Needle carryover. Proceed to Protocol 2.

Protocol 2: Autosampler Wash Optimization & System Passivation

Objective: Eradicate needle carryover using targeted solvent chemistry and mitigate column adsorption. Causality: Acidic modifiers disrupt ionic binding, while strong organic solvents (IPA/ACN) dissolve lipophilic aggregates.

  • Wash Solvent Preparation: Prepare a strong wash solvent consisting of 40% Water, 40% Acetonitrile, and 20% Isopropanol. Add 0.1% Formic Acid (v/v). Critical Note: Never use phosphate buffers in wash solvents as they precipitate upon evaporation and destroy the injection valve ()[4].

  • Autosampler Configuration: Set the autosampler to perform a pre-injection wash (3 seconds) and a post-injection wash (10 seconds).

  • System Passivation (If column carryover was detected): Prepare a solution of 0.5% Phosphoric Acid in Water. Perform three consecutive 50 µL injections directly onto the column. This temporarily masks active silanol sites on the column frit, preventing Avanafil adsorption.

  • System Validation: Repeat Protocol 1 to confirm the carryover peak is now below the Limit of Quantitation (LOQ) threshold of 0.05%.

Quantitative Data Presentation

The table below summarizes the efficacy of various wash solvent chemistries on Avanafil carryover, demonstrating the necessity of combining high solvating power with pH control.

Wash Solvent CompositionMechanistic RationaleObserved Carryover (%)System Suitability Status
50:50 Water:Methanol Default system wash; lacks sufficient solvating power for lipophilic basic drugs.0.15%Fail (Exceeds 0.1% ICH threshold)
100% Acetonitrile Strong organic; improves solubility but lacks pH control to protonate basic nitrogens.0.08%Fail
90:10 ACN:Water + 0.1% Formic Acid Acidic pH (<4) protonates Avanafil; high organic fraction dissolves residues.0.02%Pass
40:40:20 Water:ACN:IPA + 0.1% Formic Acid IPA maximizes lipophilic solubility; acid prevents metal adsorption.<0.005%Optimal (Below LOQ)

References

  • Dolan, J.W. "Autosampler Carryover." LCGC Europe, August 2014. Available at:[Link]

  • Shimadzu Scientific Instruments. "Solving Carryover Problems in HPLC." Shimadzu Technical Library. Available at:[Link]

  • Erol, I. et al. "Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations." MDPI Applied Sciences, July 2018. Available at:[Link]

  • DesJardins, C. et al. "Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System." Waters Corporation, 2019. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Avanafil impurity 24 vs other process impurities

Analytical and Mechanistic Profiling of Avanafil Process Impurities: Impurity 24 vs. Late-Stage Byproducts 1.

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical and Mechanistic Profiling of Avanafil Process Impurities: Impurity 24 vs. Late-Stage Byproducts

1. Introduction & Mechanistic Context As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) process development, I frequently encounter the challenge of controlling isomeric and downstream process impurities in complex multi-step syntheses. Avanafil, a highly selective phosphodiesterase type 5 (PDE5) inhibitor with a rapid pharmacokinetic onset (Tmax ~0.6 h), presents a unique analytical challenge due to its pyrimidine-carboxamide core and multiple functionalization steps[1].

During its synthesis, two distinct classes of impurities typically emerge:

  • Carryover Isomeric Impurities: Such as Avanafil Impurity 24 , which originates from isomeric contamination in the starting materials[2].

  • Late-Stage Process Impurities: Such as Impurities A, B, C, and D, which arise from incomplete conversions or off-target reactions during oxidation, substitution, and amidation steps ()[3].

Understanding the causality behind these impurities is critical for designing robust purging strategies and self-validating analytical protocols.

2. Chemical Profiling & Structural Comparison Impurity 24 is the 2-chloro positional isomer of the key ethyl ester intermediate[2]. It forms when the starting material, 3-chloro-4-methoxybenzylamine, is contaminated with its 2-chloro counterpart. Because positional isomers share nearly identical physicochemical properties, Impurity 24 easily carries over through subsequent steps if not strictly controlled upstream.

Conversely, Impurity C (Imp-C) is a late-stage byproduct chemically identified as 4-{[(3-chloro-4-methoxyphenyl)methyl]amino}-2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidine-5-carboxamide[4]. Imp-C forms when the methylthio group of the pyrimidine core is not fully oxidized and displaced by (S)-2-(hydroxymethyl)pyrrolidine before the final amidation step[4]. Furthermore, Impurity D is identified as Dechloro-Avanafil, a byproduct where the chlorine atom is absent from the benzyl ring[5].

Table 1: Comparative Profiling of Key Avanafil Impurities

CompoundCAS NumberMolecular FormulaMolecular WeightOrigin / Formation Mechanism
Avanafil (API) 330784-47-9C23H26ClN7O3483.95 g/mol Target Active Pharmaceutical Ingredient[1]
Impurity 24 2520114-23-0C16H18ClN3O3S367.85 g/mol Carryover of 2-chloro positional isomer from starting material[2]
Impurity A N/AC18H22ClN5O3391.85 g/mol Late-stage byproduct from off-target condensation/hydrolysis[3]
Impurity B N/AC19H24ClN5O3405.88 g/mol Late-stage process byproduct[3]
Impurity C N/AC20H26ClN5O3419.91 g/mol Incomplete oxidation/displacement of the methylthio group[4]
Impurity D N/AC23H27N7O3449.51 g/mol Dechloro-Avanafil byproduct formed during synthesis[5]

3. Mechanistic Pathway of Impurity Formation To visualize the divergence of these impurities from the main API synthetic route, the following workflow illustrates the critical junction points where Impurity 24 and Imp-C manifest.

G SM Starting Material (3-chloro-4-methoxybenzylamine) Cond Step 1: Condensation with Pyrimidine Core SM->Cond Iso Isomeric Contaminant (2-chloro-4-methoxybenzylamine) Iso->Cond Int1 Key Intermediate (3-chloro ethyl ester) Cond->Int1 Main Pathway Imp24 Avanafil Impurity 24 (2-chloro ethyl ester) Cond->Imp24 Isomeric Carryover OxSub Step 2: Oxidation & Pyrrolidine Substitution Int1->OxSub Amid Step 3: Amidation with Pyrimidin-2-ylmethylamine OxSub->Amid API Avanafil (API) Amid->API Complete Rxn ImpC Impurity C (Retained Methylthio Group) Amid->ImpC Incomplete Substitution

Avanafil synthesis pathway highlighting the divergence of Impurity 24 and Impurity C.

4. Experimental Protocol: UPLC-MS/MS Isolation and Quantification To objectively compare and quantify Impurity 24 alongside Impurities A-D, a highly selective Ultra-High Performance Liquid Chromatography (UPLC) method coupled with mass spectrometry is required[3]. The following protocol is designed as a self-validating system, ensuring that any deviation in column chemistry or mobile phase preparation is immediately flagged by the System Suitability Test (SST).

Step-by-Step Methodology:

  • Step 1: Chromatographic Setup & Rationale

    • Action: Equip the UPLC system with a Waters ACQUITY HSS C18 column (50 × 2.1 mm, 1.8 μm) maintained at 35 °C[3].

    • Causality: The High Strength Silica (HSS) C18 stationary phase is selected specifically for its ability to retain and resolve polar basic compounds. The sub-2-micron particle size is mandatory to achieve the theoretical plates necessary to resolve closely eluting positional isomers (the 3-chloro intermediate vs. the 2-chloro Impurity 24).

  • Step 2: Mobile Phase Preparation

    • Action: Prepare Mobile Phase A: 20 mM Ammonium Formate. Mobile Phase B: 100% LC-MS grade Acetonitrile[3].

    • Causality: Ammonium formate acts as a volatile buffer. It provides optimal buffering capacity for the secondary and tertiary amines of Avanafil and its impurities, preventing secondary interactions with residual silanols on the column. This eliminates peak tailing and ensures reproducible retention times[3].

  • Step 3: Gradient Elution & Detection

    • Action: Execute a gradient elution profile from 10% B to 90% B. Monitor via Diode Array Detector (DAD) at 239 nm and inline ESI-MS (positive ion mode)[3].

    • Causality: The wavelength of 239 nm corresponds to the optimal UV absorbance of the pyrimidine-carboxamide chromophore[3]. ESI+ MS confirms the identity of the peaks via their protonated molecular ions [M+H]+ (e.g., m/z 368 for Impurity 24; m/z 420 for Imp-C).

  • Step 4: Self-Validating System Suitability Test (SST)

    • Action: Inject a resolution mixture containing Avanafil, the 3-chloro key intermediate, and Impurity 24.

    • Validation Criteria: The run is only valid if the chromatographic resolution ( Rs​ ) between the 3-chloro intermediate and Impurity 24 is ≥2.0 , and the signal-to-noise ratio (S/N) for all peaks at the 0.05% limit of quantitation is ≥10 . This internal check guarantees that the system has the resolving power to quantify trace isomeric carryover before analyzing actual batch samples.

5. Performance & Quality Control Implications The presence of Impurity 24 directly impacts the yield and purity of the final API. Because it undergoes the exact same downstream reactions as the main intermediate, it generates a parallel suite of 2-chloro API derivatives that are notoriously difficult to purge via standard crystallization. Therefore, the most effective control strategy is upstream: setting strict release specifications on the 3-chloro-4-methoxybenzylamine starting material.

For late-stage impurities like Imp-C, control relies on process parameters—specifically, driving the oxidation of the methylthio group to completion and ensuring sufficient reaction time and reagent equivalents during the pyrrolidine substitution step[4].

References

  • Zhao, M., et al. "Identification, synthesis and characterization of avanafil process impurities and determination by UPLC." RSC Advances 12.15 (2022): 9256-9262. Available at:[Link]

  • National Center for Biotechnology Information. "Avanafil - PubChem Compound Summary." PubChem. Available at: [Link]

  • Veeprho Pharmaceuticals. "Avanafil Impurity 24 | CAS 2520114-23-0." Veeprho. Available at:[Link]

  • Quality Control Chemicals Inc. "Avanafil Impurity D | CAS NA." QCC Standards. Available at: [Link]

Comparative

A Comparative Guide to the Validation of a UPLC Method for the Quantification of Avanafil Impurity 24

This guide provides a comprehensive framework for the validation of a precise and reliable Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of Avanafil Impurity 24. This document i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a precise and reliable Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of Avanafil Impurity 24. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and stability testing of Avanafil. The methodologies and principles outlined herein are grounded in established scientific practices and adhere to the stringent requirements of international regulatory bodies.

Introduction: The Criticality of Impurity Profiling for Avanafil

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2][3] The manufacturing process and storage of the active pharmaceutical ingredient (API) can lead to the formation of impurities, which, even at trace levels, can impact the safety and efficacy of the final drug product.[4][5] Regulatory agencies worldwide mandate the identification and quantification of any drug-related impurity present at a concentration greater than 0.1% of the API.

Avanafil Impurity 24, identified as ethyl 4-((2-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate, is a potential process-related impurity or degradation product.[6] Therefore, a robust and validated analytical method is imperative for its accurate quantification to ensure the quality and safety of Avanafil. This guide presents a proposed UPLC method and a detailed validation strategy, drawing upon established analytical methodologies for Avanafil and its related substances, and in accordance with the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Proposed UPLC Method for Avanafil and Impurity 24

The selection of an appropriate chromatographic system is paramount for achieving the necessary resolution, sensitivity, and speed for impurity analysis. UPLC technology, with its use of sub-2 µm particle columns, offers significant advantages over traditional HPLC, including higher efficiency, faster analysis times, and improved resolution.[4]

The following UPLC method is proposed based on a review of existing methods for Avanafil and its impurities, optimized for the separation of Avanafil from Impurity 24.[1][2]

Chromatographic Conditions
ParameterRecommended ConditionRationale
Instrument Waters ACQUITY UPLC H-Class or equivalentProvides the necessary pressure tolerance and low dispersion for high-resolution separations with sub-2 µm columns.
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mmThe BEH C18 stationary phase offers excellent retention and selectivity for a broad range of compounds, including Avanafil and its impurities. The 1.7 µm particle size ensures high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and ionization efficiency for mass spectrometry, if required.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for the analytes.
Gradient Elution See Table BelowA gradient is necessary to achieve optimal separation of the main component (Avanafil) from its closely eluting impurities within a reasonable runtime.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column that balances analysis time and system pressure.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[10]
Detection Wavelength 239 nmA previously reported wavelength for the detection of Avanafil and its impurities, providing good sensitivity.[1][2]
Injection Volume 2.0 µLA small injection volume is crucial to prevent column overload and maintain peak shape in UPLC.
Sample Diluent Acetonitrile:Water (50:50, v/v)Ensures sample compatibility with the mobile phase and good solubility of Avanafil and its impurities.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.09556
8.020806
9.020806
9.19556
12.09556

UPLC Method Validation: A Comprehensive Approach

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[8] The following validation parameters, as prescribed by the ICH Q2(R2) guideline, must be thoroughly evaluated.[7][8][9]

G cluster_0 Method Development cluster_1 Method Validation Dev UPLC Method Development Specificity Specificity Dev->Specificity is validated for Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Solution_Stability Solution Stability Robustness->Solution_Stability

Figure 1: Workflow for UPLC Method Validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]

Experimental Protocol:

  • Prepare a solution containing Avanafil API and a spiked solution of Impurity 24.

  • Prepare placebo (all formulation components except the API) and spike it with Impurity 24.

  • Subject Avanafil drug substance to forced degradation conditions (acid, base, oxidative, thermal, and photolytic stress) to generate potential degradation products.[12][13]

  • Inject all solutions and analyze the chromatograms.

Acceptance Criteria:

  • The peak for Impurity 24 should be well-resolved from the Avanafil peak and any other generated peaks.

  • The resolution between Impurity 24 and the closest eluting peak should be greater than 2.0.

  • The peak purity of the Impurity 24 peak should be assessed using a photodiode array (PDA) detector and must pass the purity test, indicating no co-eluting peaks.[13]

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[14]

Experimental Protocol:

  • Prepare a stock solution of Avanafil Impurity 24 reference standard.

  • Prepare a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Concentration (µg/mL)Mean Peak Area
LOQ (e.g., 0.05)(Hypothetical Data)
50% (e.g., 0.25)(Hypothetical Data)
100% (e.g., 0.50)(Hypothetical Data)
120% (e.g., 0.60)(Hypothetical Data)
150% (e.g., 0.75)(Hypothetical Data)
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[15]

Experimental Protocol:

  • Prepare a sample of Avanafil drug product.

  • Spike the sample with known amounts of Impurity 24 at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 90.0% to 110.0% for each concentration level.[16]

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
100%(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
150%(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[15]

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of Avanafil spiked with Impurity 24 at the 100% specification level on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) for the peak area of Impurity 24 should be not more than 5.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ must be demonstrated to be precise and accurate. The RSD for precision at the LOQ should not be more than 10.0%, and the recovery for accuracy should be within 80.0% to 120.0%.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[17]

Experimental Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, such as:

    • Flow rate (± 0.04 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution and a spiked sample under each varied condition.

Acceptance Criteria:

  • The system suitability parameters (resolution, tailing factor, theoretical plates) should remain within the established limits.

  • The quantification of Impurity 24 should not be significantly affected by the changes.

G cluster_0 Method Parameters cluster_1 Performance Evaluation center UPLC Method FlowRate Flow Rate (± 0.04 mL/min) center->FlowRate Temp Temperature (± 5 °C) center->Temp MobilePhase Mobile Phase (± 2% Organic) center->MobilePhase Resolution Resolution FlowRate->Resolution Tailing Tailing Factor FlowRate->Tailing Quantification Quantification FlowRate->Quantification Temp->Resolution Temp->Tailing Temp->Quantification MobilePhase->Resolution MobilePhase->Tailing MobilePhase->Quantification

Figure 2: Robustness Testing Parameters and Evaluation.

Solution Stability

The stability of the analyte in the sample solution should be evaluated to ensure that the results are not affected by storage conditions before analysis.

Experimental Protocol:

  • Prepare a spiked sample solution.

  • Analyze the solution immediately (initial time point).

  • Store the solution at room temperature and under refrigerated conditions (2-8 °C).

  • Analyze the stored solutions at various time intervals (e.g., 12, 24, and 48 hours).

Acceptance Criteria:

  • The concentration of Impurity 24 in the stored solutions should not differ by more than 5.0% from the initial concentration.

Conclusion

This guide outlines a comprehensive and scientifically sound approach for the validation of a UPLC method for the quantification of Avanafil Impurity 24. Adherence to these principles and methodologies will ensure the development of a robust, reliable, and accurate analytical method that meets the stringent requirements of regulatory bodies. The use of UPLC technology provides significant advantages in terms of speed and resolution, making it a powerful tool for impurity profiling in the pharmaceutical industry. The successful validation of this method is a critical step in ensuring the quality, safety, and efficacy of Avanafil drug products.

References

  • ICH. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Kumar, N., Sangeetha, D., Kalyanraman, L., & Sainath, K. (2017). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. ResearchGate. Retrieved from [Link]

  • Fountain, K. J., Jablonski, J.-A. M., & Morrison, D. (n.d.). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International - Chromatography Online. Retrieved from [Link]

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]

  • Rios, M. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Retrieved from [Link]

  • Kumar, N., Sangeetha, D., Kalyanraman, L., & Sainath, K. (n.d.). Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. SciSpace. Retrieved from [Link]

  • Al-Ghananeem, A. M., & El-Said, Y. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. R Discovery. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Kumar, N., Sangeetha, D., Kalyanraman, L., & Sainath, K. (2018). Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. AKJournals. Retrieved from [Link]

  • Shetgar, S. S., Dharmasoth, R., Keloth, B., & Rao, B. M. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science, 11(08), 043-053. Retrieved from [Link]

  • Al-Ghananeem, A. M., & El-Said, Y. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. PMC. Retrieved from [Link]

  • Jain, R., & Jain, M. (n.d.). Development and Validation of Rapid, Sensitive Rp-Uplc Method for Determination of Related Impurities in Dexrabeprazole Sodium. Oriental Journal of Chemistry. Retrieved from [Link]

  • Prakash, L., et al. (n.d.). Impurity Profiling and a Stability-Indicating UPLC Method Development and. SciSpace. Retrieved from [Link]

  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Publishing. Retrieved from [Link]

  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., Liu, H., & Jin, Y. (n.d.). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Publishing. Retrieved from [Link]

  • Veeprho. (n.d.). Avanafil Impurity 24 | CAS 2520114-23-0. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) RP-UPLC method development and validation for the quantitative determination of potential impurities of trimipramine maleate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). avanafil. Retrieved from [Link]

  • PubMed. (2025, August 15). UPLC-LCMS-Based Method Development, Validation, Forced Degradation, and Impurity Profiling of Nirogacestat Drug Substance. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science and Research. (2023, January 4). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Avanafil Impurity F | C20H25ClN4O4. PubChem. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination Product. Retrieved from [Link]

  • Patel, M. N., Kothari, C., & Vyas, V. (2020). An Innovative Impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction. ResearchGate. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal ® Consta. Retrieved from [Link]

  • Ram, V., Kher, G., Dubal, K., Dodiya, B., & Joshi, H. (n.d.). Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation. PMC. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2024). UPLC METHOD DETERMINATION AND QUANTIFICATION OF BELUMOSUDIL AND ITS IMPURITIES IN THE HUMAN PLASMA SAMPLES. RASĀYAN J. Chem., 17(1), 207-214. Retrieved from [Link]

Sources

Validation

The Analytical Imperative: Why Modernize Avanafil Quantification?

Cross-Validation of HPLC and UPLC Methods for Avanafil: A Technical Comparison Guide Avanafil is a highly selective, rapid-acting phosphodiesterase type 5 (PDE5) inhibitor utilized in the clinical management of erectile...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of HPLC and UPLC Methods for Avanafil: A Technical Comparison Guide

Avanafil is a highly selective, rapid-acting phosphodiesterase type 5 (PDE5) inhibitor utilized in the clinical management of erectile dysfunction. Its pharmacological efficacy is driven by its specific molecular interaction with the PDE5 enzyme, which prevents the hydrolysis of cyclic guanosine monophosphate (cGMP) and promotes smooth muscle relaxation.

Pathway NO Nitric Oxide GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Synthesizes PDE5 PDE5 Enzyme cGMP->PDE5 Binds Relax Muscle Relaxation cGMP->Relax Induces Avanafil Avanafil Avanafil->PDE5 Inhibits

Avanafil Mechanism of Action: PDE5 Inhibition and cGMP Pathway.

To guarantee clinical efficacy and patient safety, regulatory agencies demand rigorous quality control of the active pharmaceutical ingredient (API) and its process-related impurities[1]. Historically, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) has been the gold standard for this analysis[2]. However, as a Senior Application Scientist, I advocate for transitioning to Ultra-Performance Liquid Chromatography (UPLC). This transition is not merely a scaling exercise; it is an optimization of chromatographic physics to achieve superior resolution, sensitivity, and throughput while significantly reducing solvent waste[3].

Methodological Design: HPLC vs. UPLC Protocols

The Baseline: Traditional RP-HPLC Protocol

The traditional HPLC approach relies on larger particle sizes and isocratic elution, providing a reliable but time-consuming baseline for routine quality control[4].

  • Column: Inertsil ODS-3 or equivalent C18 (250 mm × 4.6 mm, 5 μm)[2].

  • Mobile Phase: Water, Acetonitrile, and Trifluoroacetic acid (TFA) in a ratio of 65:35:0.1% v/v[4].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 238 nm[2].

Step-by-Step Workflow:

  • Standard Preparation: Dissolve 10 mg of Avanafil reference standard in the diluent, sonicating for 15 minutes to ensure complete solubilization[2].

  • Serial Dilution: Prepare working concentrations spanning the linear dynamic range of 5–100 µg/mL[4].

  • Equilibration & Injection: Purge the system and equilibrate the column for 30 minutes until a stable baseline is achieved. Inject 20 µL of the sample.

  • Acquisition: Record the chromatogram. Avanafil typically elutes at a retention time of ~10.77 minutes[2].

The Upgrade: Modernized UPLC Protocol

Transferring the method to UPLC requires adapting the chemistry to handle higher backpressures and narrower peaks, enabling the separation of closely eluting impurities[1].

  • Column: Waters ACQUITY HSS C18 (50 × 2.1 mm, 1.8 μm)[1].

  • Mobile Phase: Gradient elution using 20 mM Ammonium Formate (Mobile Phase A) and Acetonitrile (Mobile Phase B)[3].

  • Flow Rate: 0.4 mL/min.

  • Detection: Diode Array Detector (DAD) at 239 nm[5].

Step-by-Step Workflow:

  • Sample Preparation: Prepare API and stress-degradation samples to monitor the four primary process-related impurities (Imp-A, Imp-B, Imp-C, Imp-D)[1].

  • Gradient Execution: Run a rapid gradient program designed to elute polar degradants early and flush highly retained hydrophobic impurities.

  • Injection: Inject a micro-volume of 1-2 µL to prevent column overloading and maintain peak symmetry.

  • Acquisition: Avanafil elutes rapidly at ~5.44 minutes, with all four primary impurities fully resolved between 4.29 and 7.85 minutes[1].

Expert Insights: The Causality Behind the Chemistry

Why do we make these specific experimental choices during method cross-validation?

  • Particle Size and the Van Deemter Curve: Moving from 5 µm to 1.8 µm particles flattens the C-term (mass transfer resistance) of the Van Deemter equation. This allows us to increase the linear velocity without sacrificing theoretical plates, cutting run times by over 50% while sharpening peaks for better signal-to-noise ratios.

  • Strategic Solvent Substitution: The HPLC method uses 0.1% TFA, a strong ion-pairing agent that yields excellent peak shapes for basic compounds but causes severe ion suppression in mass spectrometry[2],[6]. In the UPLC method, we strategically substitute TFA with 20 mM ammonium formate[3]. This volatile buffer maintains strict pH control while being fully MS-compatible, enabling seamless hyphenation (UPLC-MS/MS) for the structural elucidation of unknown degradants[6].

  • Self-Validating Mass Balance: A true stability-indicating method must be a self-validating system. During forced degradation (acid, base, oxidative, thermal), the mass balance must exceed 97%[7]. If the Avanafil peak area decreases by 15% under oxidative stress, the integrated area of the newly formed degradant peaks must account for that exact 15% loss. This internal mathematical check proves the method's specificity and confirms uniform detector response[7].

Quantitative Cross-Validation Data

To objectively compare performance, we evaluate both methods against ICH Q2(R1) validation parameters. The data below illustrates the analytical superiority of the UPLC method.

ParameterTraditional HPLC MethodModernized UPLC MethodPerformance Gain
Stationary Phase C18 (250 x 4.6 mm, 5 µm)HSS C18 (50 x 2.1 mm, 1.8 µm)Higher resolution
Mobile Phase Buffer 0.1% TFA (Isocratic)20 mM Ammonium Formate (Gradient)MS-Compatibility
Flow Rate 1.0 mL/min0.4 mL/min60% less solvent
Retention Time (API) ~10.77 min~5.44 min~2x faster elution
Total Run Time > 20.0 min< 10.0 min> 50% time saved
Linearity Range 5 – 100 µg/mL0.5 – 20 µg/mL10x higher sensitivity
Theoretical Plates ~5,000> 15,0003x efficiency

Cross-Validation Workflow

The transition between these methods requires rigorous statistical cross-validation to ensure regulatory compliance and prove that the modernized method is statistically equivalent or superior to the baseline.

Workflow HPLC HPLC Optimization (5 µm Particle) UPLC UPLC Transfer (1.8 µm Particle) HPLC->UPLC Scale-down Valid ICH Q2 Validation (Mass Balance) HPLC->Valid Baseline UPLC->Valid Execute Stat Statistical Equivalence Valid->Stat Compare

Step-by-step cross-validation workflow from HPLC to UPLC per ICH Q2(R1).

References

  • "Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form", ResearchGate, 2

  • "Identification, synthesis and characterization of avanafil process impurities and determination by UPLC", NIH.gov, 1

  • "Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets", AKJournals, 7

  • "Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations...", Researcher.life, 6

Sources

Comparative

A Comparative Analysis of Avanafil Impurity 24 and Deschloro Impurity: A Guide for Researchers

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. For Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. For Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, meticulous control of impurities is a critical aspect of quality assurance. This guide provides an in-depth comparison of two notable impurities: Avanafil Impurity 24 and the deschloro impurity. Our focus will be on their chemical identities, origins, and the analytical strategies required for their effective differentiation and quantification, thereby empowering researchers and drug development professionals with the requisite knowledge for robust quality control.

Unveiling the Impurities: Chemical Structure and Origin

A fundamental understanding of the chemical nature and genesis of impurities is the cornerstone of effective impurity profiling.

Avanafil Deschloro Impurity: As its name suggests, the deschloro impurity is a structural analog of Avanafil that lacks the chlorine atom on the benzyl ring. This impurity is primarily known as a degradation product.[1] Forced degradation studies have shown that Avanafil can undergo dechlorination under various stress conditions, including hydrolytic, thermal, and photolytic stress.[1] The absence of the electron-withdrawing chlorine atom can potentially alter the molecule's electronic properties and, consequently, its pharmacological and toxicological profile.

Avanafil Impurity 24: In contrast, Avanafil Impurity 24, chemically identified as ethyl 4-((2-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate, is considered a process-related impurity.[2][3] Its structure suggests it may be an intermediate or a by-product formed during the synthesis of Avanafil. The presence of a methylthio group and an ethyl carboxylate instead of the hydroxymethyl pyrrolidine and the pyrimidinylmethyl carboxamide moieties, respectively, marks a significant structural deviation from the final Avanafil molecule.

The following table summarizes the key structural and identifying information for these two impurities.

FeatureAvanafil Impurity 24Avanafil Deschloro Impurity
IUPAC Name ethyl 4-((2-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate[2](S)-4-((4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide[4]
CAS Number 2520114-23-0[2][3]330784-50-4[3][4][5][6]
Molecular Formula C16H18ClN3O3S[2]C23H27N7O3[3][4][5]
Molecular Weight 367.85 g/mol [5]449.51 g/mol [4][5]
Origin Process-related impurity (intermediate/by-product)[2]Degradation product[1]

Analytical Differentiation: The Chromatographic Approach

The structural disparities between Avanafil Impurity 24 and the deschloro impurity necessitate a robust analytical methodology for their unambiguous identification and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the techniques of choice for this purpose.[7][8][9][10][11][12]

The key to a successful chromatographic separation lies in exploiting the differences in the physicochemical properties of the analytes. The deschloro impurity, being structurally very similar to Avanafil, might exhibit comparable retention behavior, making their separation challenging. Conversely, Impurity 24, with its distinct functional groups, is expected to have a significantly different polarity and, therefore, a more distinct retention time.

Experimental Protocol: A Validated UPLC Method

The following protocol outlines a UPLC method capable of separating Avanafil from its related impurities, including the deschloro impurity and Impurity 24. This method is based on established principles for Avanafil impurity analysis.[7][9][10][11][12]

Chromatographic Conditions:

  • Column: Waters ACQUITY HSS C18 (50 mm × 2.1 mm, 1.8 µm)[7][9][11][12]

  • Mobile Phase A: 20 mM ammonium formate in water (pH adjusted to 5.0 with formic acid)[7][9][11][12]

  • Mobile Phase B: Acetonitrile[7][9][11][12]

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90-10% B

    • 9.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C[7][9][11][12]

  • Detection Wavelength: 239 nm[7][9][11][12]

  • Injection Volume: 2 µL

Justification of Experimental Choices:

  • C18 Column: The choice of a C18 stationary phase provides excellent hydrophobic retention, which is ideal for separating the relatively non-polar Avanafil and its impurities.

  • Ammonium Formate Buffer: This buffer system is volatile and compatible with mass spectrometry (MS), allowing for seamless method transfer to LC-MS for structural elucidation and confirmation.

  • Gradient Elution: A gradient is essential to resolve compounds with a range of polarities, ensuring that both the more polar and less polar impurities are adequately separated from the API and each other.

  • Detection at 239 nm: This wavelength corresponds to a UV absorbance maximum for Avanafil and its structurally related impurities, providing good sensitivity.[7][9][11][12]

Expected Chromatographic Profile

Based on the described UPLC method, a hypothetical chromatogram would show distinct peaks for Avanafil, Impurity 24, and the deschloro impurity. The elution order can be predicted based on their relative polarities. Impurity 24, lacking the polar hydroxymethyl and carboxamide groups of Avanafil, is likely to be less polar and thus have a longer retention time. The deschloro impurity, being slightly less polar than Avanafil due to the absence of the chlorine atom, would likely elute very close to the parent drug, demanding a high-resolution separation technique like UPLC.

Workflow for Impurity Identification and Comparison

The comprehensive analysis and comparison of these impurities follow a structured workflow, as depicted in the diagram below.

G cluster_0 Sample Preparation cluster_1 Analytical Methodology cluster_2 Data Analysis & Comparison A Avanafil Drug Substance/Product C Solution Preparation in Diluent A->C B Reference Standards (Impurity 24, Deschloro Impurity) B->C D UPLC-UV Analysis C->D E LC-MS/MS Analysis D->E For Structural Confirmation F Retention Time Comparison D->F G Mass Spectral Data Analysis E->G H Quantification & Reporting F->H G->H I Comparative Assessment H->I

Caption: Workflow for the comparative analysis of Avanafil impurities.

Mass Spectrometric Characterization: A Deeper Dive

For unequivocal identification, especially for novel or unexpected impurities, coupling liquid chromatography with mass spectrometry (LC-MS/MS) is indispensable.[1]

  • Avanafil Deschloro Impurity: In positive ion mode ESI-MS, this impurity would exhibit a protonated molecule [M+H]+ at an m/z corresponding to its molecular weight of 449.51. The fragmentation pattern would be similar to that of Avanafil, with key fragments lacking the isotopic signature of chlorine.

  • Avanafil Impurity 24: This impurity would show a protonated molecule [M+H]+ at an m/z corresponding to its molecular weight of 367.85. Its fragmentation pattern would be significantly different from Avanafil, with characteristic losses of the ethyl ester and methylthio groups.

The following diagram illustrates the logical relationship in the mass spectrometric analysis.

G cluster_0 LC Separation cluster_1 MS Detection cluster_2 MS/MS Fragmentation Imp24 Impurity 24 MS_Imp24 [M+H]+ at m/z 368.85 Imp24->MS_Imp24 Deschloro Deschloro Impurity MS_Deschloro [M+H]+ at m/z 450.51 Deschloro->MS_Deschloro Frag_Imp24 Characteristic Fragments (e.g., loss of -OCH2CH3, -SCH3) MS_Imp24->Frag_Imp24 Frag_Deschloro Fragments without Cl Isotope Pattern MS_Deschloro->Frag_Deschloro

Caption: Logical flow of mass spectrometric identification.

Conclusion and Future Perspectives

The effective control of impurities in Avanafil is a testament to a robust drug development program. This guide has provided a comparative framework for understanding and analyzing two critical impurities: the process-related Impurity 24 and the degradation-related deschloro impurity. A well-designed UPLC method, coupled with mass spectrometry, provides the necessary analytical firepower to ensure the quality and safety of Avanafil.

Future work in this area should focus on the toxicological assessment of these and other potential impurities to establish safe limits and further refine control strategies. The development of comprehensive impurity reference standards and their availability to the wider research community will also be instrumental in harmonizing analytical methods and ensuring the global quality of Avanafil.

References

  • Allmpus. Avanafil Deschloro Impurity. Available from: [Link]

  • Veeprho. Avanafil Impurity 24 | CAS 2520114-23-0. Available from: [Link]

  • Pharmaffiliates. Avanafil-Impurities. Available from: [Link]

  • Patel, M. N., Kothari, C. S., & Vyas, V. K. (2020). An Innovative Impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction. Arabian Journal of Chemistry, 13(8), 6493-6509.
  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., ... & Jin, Y. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC advances, 12(15), 9256-9262.
  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., ... & Jin, Y. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances, 12(15), 9256-9262.
  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., ... & Jin, Y. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances, 12(15), 9256-9262.
  • SynZeal. Avanafil Impurities. Available from: [Link]

  • Patel, M. N., Kothari, C. S., & Vyas, V. K. (2020). An innovative impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction. Arabian Journal of Chemistry, 13(8), 6493-6509.
  • Pharmaffiliates. CAS NO : 330784-50-4 | Product Name : Avanafil Deschloro Impurity. Available from: [Link]

  • Zhao, M., Wu, X., Yu, Z., Sun, Y., Liu, Z., Yuan, J., ... & Jin, Y. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. PubMed, 12(15), 9256-9262.
  • OUCI. An innovative impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction. Available from: [Link]

  • CoLab.ws. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. Available from: [Link]

  • RSC Publishing. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Avanafil impurity 24 proper disposal procedures

Avanafil Impurity 24: Comprehensive Laboratory Handling and Disposal Protocol As a Senior Application Scientist, I recognize that managing complex active pharmaceutical ingredient (API) impurities requires more than just...

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Author: BenchChem Technical Support Team. Date: April 2026

Avanafil Impurity 24: Comprehensive Laboratory Handling and Disposal Protocol

As a Senior Application Scientist, I recognize that managing complex active pharmaceutical ingredient (API) impurities requires more than just following a material safety data sheet (MSDS). It requires a deep understanding of the molecule's structural liabilities and the downstream environmental impact of its destruction.

Avanafil Impurity 24 (CAS: 2520114-23-0) presents specific disposal challenges due to its heteroatomic structure. This guide provides drug development professionals with a self-validating, step-by-step operational plan for the safe handling and permanent destruction of this compound, ensuring strict compliance with environmental regulations.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first analyze the molecular architecture of the waste. Avanafil Impurity 24 is a pyrimidine derivative characterized by a chlorine atom, a methylthio (sulfur) group, and multiple nitrogen atoms[1].

Standard disposal methods (like sewering or basic fuel blending) are strictly prohibited and scientifically flawed for this compound. The U.S. Environmental Protection Agency (EPA) explicitly bans the flushing of hazardous pharmaceutical waste to protect aquatic ecosystems from long-lasting toxicological effects[2]. Furthermore, the presence of halogens and sulfur dictates that incomplete combustion will generate highly corrosive and toxic acid gases (HCl and SOx)[3].

Table 1: Physicochemical & Hazard Profile
ParameterData / SpecificationOperational Implication
Chemical Name ethyl 4-((2-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylateDefines the heteroatomic degradation risks.
CAS Number 2520114-23-0Required for precise waste manifesting.
Molecular Formula C₁₆H₁₈ClN₃O₃SHigh Cl, N, and S content necessitates specialized flue gas scrubbing.
Primary Hazards Aquatic Toxicity (H410), Irritant (H315, H319)Mandates secondary containment; zero-discharge to municipal water[4].

Hazard Mitigation Logic

The following diagram illustrates the causality between the structural elements of Avanafil Impurity 24 and the mandatory engineering controls required during its thermal destruction.

HazardLogic A Avanafil Impurity 24 (C16H18ClN3O3S) B Halogenated (Chlorine) Generates HCl Gas A->B C Sulfur-Containing Generates SOx Gas A->C D Nitrogenous Generates NOx Gas A->D E Caustic Wet Scrubbing (NaOH / Ca(OH)2) B->E Neutralization C->E Neutralization F Selective Catalytic Reduction (SCR) / Ozone Injection D->F Reduction

Caption: Hazard mitigation logic mapping the combustion byproducts of Avanafil Impurity 24 to required scrubber interventions.

Step-by-Step Methodologies: Handling & Disposal

The following protocols establish a closed-loop system from the laboratory bench to final destruction, ensuring no environmental release.

Phase 1: Bench-Level Segregation and Containment

Causality: Mixing halogenated waste with non-halogenated solvents lowers the calorific value of the waste stream and disqualifies it from standard cement kiln fuel blending, exponentially increasing disposal costs[5].

  • Isolate the Waste Stream: Designate a specific, chemically compatible high-density polyethylene (HDPE) container exclusively for Avanafil Impurity 24 and its associated rinsates (e.g., HPLC mobile phases containing the impurity).

  • Prohibit Cross-Contamination: Do not mix this waste with non-halogenated organic solvents (like pure ethanol or acetone).

  • Apply RCRA Labeling: Immediately label the container with "Hazardous Waste - Halogenated/Sulfur Pharmaceutical Impurity." Include the accumulation start date.

  • Secondary Containment: Place the primary waste container inside a secondary spill tray capable of holding 110% of the primary container's volume to mitigate accidental aquatic discharge[4].

Phase 2: Facility Accumulation and Transport
  • Transfer to Satellite Accumulation Area (SAA): Move sealed containers to a climate-controlled SAA. Ensure the area is equipped with universal binders and diatomite for emergency spill response.

  • Manifesting: Prepare a Uniform Hazardous Waste Manifest. Classify the material accurately, noting the presence of chlorinated and sulfurous organic compounds.

  • Select a Permitted TSDF: Contract only with a licensed Treatment, Storage, and Disposal Facility (TSDF) that operates a rotary kiln incinerator equipped with advanced flue gas scrubbing.

Phase 3: Final Destruction via Controlled Incineration

Causality: Halogenated compounds require extreme thermal energy to break carbon-halogen bonds. Lower temperatures risk the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[5].

  • High-Temperature Combustion: The TSDF must inject the waste into a rotary kiln operating at a minimum of 1,200 °C (2,192 °F) with a residence time of greater than 2 seconds.

  • Quenching: The exhaust gas must be rapidly quenched (cooled to saturation) to prevent the de novo synthesis of dioxins as the gas cools.

  • Acid Gas Scrubbing: The gas stream is routed through a packed bed or venturi scrubber utilizing a caustic solution (e.g., Sodium Hydroxide). This neutralizes the HCl and SOx generated by the chlorine and methylthio groups[3].

  • NOx Reduction: Because the impurity contains multiple nitrogen atoms, the facility must utilize Selective Catalytic Reduction (SCR) or ozone injection to reduce NOx emissions back to diatomic nitrogen (N₂) and water.

Table 2: Combustion Byproducts & Required Scrubbing Interventions
Target PollutantSource in Avanafil Impurity 24Required TSDF InterventionChemical Mechanism
Hydrogen Chloride (HCl) Chlorobenzyl moietyCaustic Wet ScrubberHCl + NaOH → NaCl + H₂O
Sulfur Oxides (SOx) Methylthio groupCaustic Wet ScrubberSO₂ + 2NaOH → Na₂SO₃ + H₂O
Nitrogen Oxides (NOx) Pyrimidine & Amino groupsSCR / Ozone Injection4NO + 4NH₃ + O₂ → 4N₂ + 6H₂O

Operational Workflow Visualization

DisposalWorkflow Gen Waste Generation Seg Segregation (Halogenated) Gen->Seg Store Satellite Accumulation Seg->Store Trans Licensed Transport Store->Trans Inc Rotary Kiln Incineration (>1200°C) Trans->Inc Scrub Flue Gas Scrubbing Inc->Scrub Rel Clean Exhaust Scrub->Rel

Caption: End-to-end operational workflow for the compliant disposal of halogenated pharmaceutical waste.

References

  • Veeprho. Avanafil Impurity 24 | CAS 2520114-23-0. Retrieved from[Link]

  • US EPA. Management of Hazardous Waste Pharmaceuticals. Retrieved from[Link]

  • DC Chemicals. Avanafil(TA-1790)|330784-47-9|MSDS. Retrieved from[Link]

  • C&EN Global Enterprise. Most solvent waste from US academic labs ends up in the air. Retrieved from[Link]

  • EPA NEPIS. Incineration In Hazardous Waste Management. Retrieved from[Link]

Sources

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